2',6'-Difluoro-3'-methylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluoro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXKYBXBXVYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378900 | |
| Record name | 2',6'-difluoro-3'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-31-9 | |
| Record name | 1-(2,6-Difluoro-3-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-difluoro-3'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-31-9 | |
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Foundational & Exploratory
An In-depth Technical Guide to 2',6'-Difluoro-3'-methylacetophenone (CAS: 261763-31-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific and experimental data for 2',6'-Difluoro-3'-methylacetophenone (CAS: 261763-31-9) is limited in publicly available literature. This guide provides the available core data for this compound and presents detailed experimental protocols and application data for the closely related, well-documented isomer, 2',3'-Difluoro-4'-methylacetophenone (CAS: 261763-30-8) , as a representative case study. This information is intended to offer insights into the general characteristics and potential applications of difluoro-methylacetophenone derivatives.
Core Data for this compound
This section provides the fundamental identifiers for the target compound, this compound.
| Identifier | Value |
| CAS Number | 261763-31-9[1][2] |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone[1] |
| Molecular Formula | C9H8F2O[1][2] |
| Molecular Weight | 170.16 g/mol [2] |
| Synonyms | 1-acetyl-2,6-difluoro-3-methylbenzene, 1-(2,6-difluoro-3-methylphenyl)ethanone[1] |
Case Study: 2',3'-Difluoro-4'-methylacetophenone (CAS: 261763-30-8)
As a case study, this section details the properties, synthesis, and potential applications of the structural isomer, 2',3'-Difluoro-4'-methylacetophenone. This compound serves as a valuable intermediate in the synthesis of biologically active molecules.[3] The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 2',3'-Difluoro-4'-methylacetophenone.
| Property | Value |
| Molecular Weight | 170.156 g/mol [4] |
| Density | 1.168 g/cm³[4] |
| Boiling Point | 221.7 °C at 760 mmHg[4] |
| Flash Point | 83.4 °C[4] |
| Molecular Formula | C9H8F2O[4][5][6] |
Experimental Protocols
A common method for the synthesis of 2',3'-Difluoro-4'-methylacetophenone is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.[7]
Materials:
-
1,2-difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by anhydrous DCM to create a suspension.
-
Reagent Addition: Add a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-45 °C for 1-2 hours.[7]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2',3'-Difluoro-4'-methylacetophenone.[7]
2',3'-Difluoro-4'-methylacetophenone is a key building block for the synthesis of chalcones, which are known for their wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[3][8]
Materials:
-
2',3'-Difluoro-4'-methylacetophenone (1.0 eq.)
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) (1.0-1.2 eq.)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Dilute hydrochloric acid (HCl) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2',3'-Difluoro-4'-methylacetophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours or until a precipitate forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the chalcone product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[3]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]
-
Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[3]
Potential Applications in Drug Discovery
Derivatives of difluoro-methylacetophenones, particularly chalcones, are of interest for their potential to modulate inflammatory pathways.[3] One of the key signaling pathways implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[9] Chalcones have been shown to inhibit the NF-κB signaling pathway, which can suppress the growth and survival of cancer cells and reduce inflammation.[9][10][11]
Safety Information
| Precautionary Measure | Description |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[12][13][14] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Keep away from heat, sparks, and open flames.[12][13][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[12] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound,(CAS# 261763-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. 2',3'-difluoro-4'-methylacetophenone | CAS 261763-30-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fishersci.fr [fishersci.fr]
- 14. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2',6'-Difluoro-3'-methylacetophenone
This technical guide provides a comprehensive overview of 2',6'-Difluoro-3'-methylacetophenone, a fluorinated aromatic ketone relevant to researchers, scientists, and professionals in drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound, this guide combines its known identifiers with established methodologies for the synthesis and characterization of analogous acetophenones.
Core Chemical Identifiers
This compound is a substituted acetophenone with the following identifiers:
| Identifier | Value |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone |
| CAS Number | 261763-31-9[1] |
| Molecular Formula | C₉H₈F₂O[1][2] |
| Molecular Weight | 170.16 g/mol [2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)C(=O)C)F |
| Synonyms | 1-(2,6-difluoro-3-methylphenyl)ethanone, 1-acetyl-2,6-difluoro-3-methylbenzene[1] |
Physical Properties (Predicted)
| Property | Predicted Value |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | ~220-230 °C at 760 mmHg |
| Density | ~1.1-1.2 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate); sparingly soluble in water |
Experimental Protocols
While specific literature detailing the synthesis and characterization of this compound is scarce, established methods for analogous acetophenones can be adapted.
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of acetophenones is the Friedel-Crafts acylation. This involves the acetylation of an aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
1,2-Difluoro-3-methylbenzene + Acetyl Chloride --(AlCl₃)--> this compound + HCl
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with a suitable inert solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: 1,2-Difluoro-3-methylbenzene is added to the flask. The mixture is cooled in an ice bath. Acetyl chloride is then added dropwise from the dropping funnel.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Caption: Synthesis workflow via Friedel-Crafts acylation.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the acetyl protons (~2.6 ppm), a singlet for the methyl protons (~2.3 ppm), and multiplets in the aromatic region for the two aromatic protons, with coupling to the fluorine atoms.
-
¹³C NMR: Resonances are expected for the carbonyl carbon (~195-200 ppm), the carbons of the aromatic ring (with C-F couplings), the acetyl methyl carbon, and the aromatic methyl carbon.
-
¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms would be expected, showing coupling to each other and to the adjacent aromatic protons.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.16 g/mol ). Common fragmentation patterns for acetophenones include the loss of a methyl group (M-15) and an acetyl group (M-43).
Infrared (IR) Spectroscopy:
Characteristic absorption bands would be expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-F stretches (around 1100-1300 cm⁻¹), and C-H stretches of the aromatic ring and methyl groups.
Potential Applications in Drug Discovery
While the biological activity of this compound itself is not extensively documented, it serves as a valuable intermediate in the synthesis of more complex molecules. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
This compound can be used as a building block for the synthesis of various heterocyclic compounds, such as chalcones, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Caption: Role as an intermediate in drug discovery.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling similar aromatic ketones should be followed. These include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. It is expected to be an irritant to the eyes, skin, and respiratory system. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2',6'-Difluoro-3'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2',6'-Difluoro-3'-methylacetophenone (CAS No. 261763-31-9), a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. This document outlines the core chemical identifiers, molecular structure, and bonding characteristics of the compound. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from structurally related compounds and computational predictions to provide a robust overview. Plausible experimental protocols for its synthesis and characterization are detailed, based on established chemical principles. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate understanding.
Core Chemical Identifiers
This compound is a substituted acetophenone with the chemical formula C₉H₈F₂O.[1][2] Its structure, featuring two fluorine atoms ortho to the acetyl group and a methyl group on the phenyl ring, results in specific physicochemical properties relevant to various research applications.
| Identifier | Value |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone[1] |
| Synonyms | This compound, 1-acetyl-2,6-difluoro-3-methylbenzene[1] |
| CAS Number | 261763-31-9[1][2] |
| Molecular Formula | C₉H₈F₂O[1][2] |
| Molecular Weight | 170.16 g/mol [2] |
| Canonical SMILES | CC(C1=C(F)C=CC(C)=C1F)=O[3] |
Molecular Structure and Bonding
The molecular structure of this compound consists of a central benzene ring substituted with an acetyl group, two fluorine atoms, and a methyl group. The two fluorine atoms are positioned at the 2' and 6' positions, flanking the acetyl group. The methyl group is located at the 3' position.
The bonding within the molecule is characterized by:
-
sp² hybridization of the carbon atoms in the benzene ring and the carbonyl carbon of the acetyl group.
-
sp³ hybridization of the carbon atom in the methyl group of the acetyl moiety and the methyl group attached to the ring.
-
Polar covalent bonds between the carbon and fluorine atoms (C-F) and the carbon and oxygen atoms (C=O), which are highly polarized due to the high electronegativity of fluorine and oxygen.
-
Intramolecular interactions , such as steric hindrance between the ortho-substituted fluorine atoms and the acetyl group, which may influence the planarity of the molecule. The rotation of the acetyl group is likely restricted due to the presence of the two ortho fluorine atoms.
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of acetophenones is the Friedel-Crafts acylation. This reaction involves the acetylation of an aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst.
Reaction Scheme:
1,3-Difluoro-2-methylbenzene + Acetyl Chloride --(AlCl₃)--> this compound + HCl
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with a suitable inert solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: 1,3-Difluoro-2-methylbenzene is added to the flask. The mixture is cooled in an ice bath. Acetyl chloride is then added dropwise from the dropping funnel with continuous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Caption: A representative workflow for the synthesis of this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl). For a solid, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction and Ionization: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer and is ionized (e.g., by electron impact).
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern for structural elucidation.
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.4 | m | 1H | Aromatic H (H-4') |
| ~ 6.9 - 7.1 | m | 1H | Aromatic H (H-5') |
| ~ 2.6 | s | 3H | -COCH₃ |
| ~ 2.3 | d | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 195 - 200 | C=O |
| ~ 155 - 160 (dd) | C-F (C-2', C-6') |
| ~ 125 - 135 | Aromatic C |
| ~ 115 - 125 (d) | Aromatic C-H |
| ~ 28 - 33 | -COCH₃ |
| ~ 14 - 19 | Ar-CH₃ |
Table 3: Predicted IR and MS Data
| Technique | Expected Features |
| IR Spectroscopy | Strong C=O stretch (~1690-1710 cm⁻¹), C-F stretches (~1200-1300 cm⁻¹), C-H stretches |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 170. Fragments corresponding to [M-CH₃]⁺ (m/z = 155) and [M-COCH₃]⁺ (m/z = 127) |
Applications in Drug Development
While there is no specific information on the biological activity of this compound, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. Acetophenone derivatives are known to exhibit a range of biological activities. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates.
Caption: A logical workflow for the potential use of this compound in drug discovery.
Conclusion
This compound is a fluorinated aromatic ketone with potential applications in chemical synthesis and drug discovery. This technical guide has provided a detailed overview of its molecular structure, bonding, and predicted spectroscopic properties. The outlined experimental protocols for its synthesis and characterization, based on established chemical principles, offer a framework for researchers working with this and related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this molecule.
References
An In-depth Technical Guide to 1-(2,6-difluoro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,6-difluoro-3-methylphenyl)ethanone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. This document outlines the compound's key identifiers, physicochemical properties, and detailed spectroscopic data. A plausible experimental protocol for its synthesis via Friedel-Crafts acylation is described, along with a proposed workflow for purification and characterization. While direct experimental data on the biological activity of this specific compound is limited in publicly accessible literature, this guide discusses the known biological activities of structurally related substituted acetophenones, providing a basis for potential areas of investigation.
Core Chemical Information
1-(2,6-difluoro-3-methylphenyl)ethanone is a substituted aromatic ketone. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.
| Identifier | Value | Citation |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone | |
| Synonyms | 2',6'-Difluoro-3'-methylacetophenone | [1] |
| CAS Number | 261763-31-9 | [2] |
| Molecular Formula | C₉H₈F₂O | [2] |
| Molecular Weight | 170.16 g/mol | [3] |
| Canonical SMILES | CC1=CC=C(F)C(C(=O)C)=C1F | [2] |
| MDL Number | MFCD01631339 | [3] |
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Data not available | Expected to be a low-melting solid or liquid. |
| Boiling Point | Data not available | Likely in the range of 170-220°C at atmospheric pressure. |
| Solubility | Data not available | Predicted to be soluble in organic solvents (e.g., ethanol, DCM, DMF) and insoluble in water. |
| XlogP (Predicted) | 2.2 | [6] |
Spectroscopic Data
While specific spectra for 1-(2,6-difluoro-3-methylphenyl)ethanone are not directly published, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data[3][7]. The expected spectral characteristics are outlined below based on the known shifts for similar substituted acetophenones.
3.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group on the ring, and the acetyl methyl group. The aromatic protons' signals will be split due to coupling with each other and with the fluorine atoms.
3.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the carbonyl carbon (typically in the 190-200 ppm region), the aromatic carbons (with chemical shifts influenced by the fluorine and methyl substituents), and the two methyl carbons. The carbons directly bonded to fluorine will show characteristic splitting.
3.3. IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-F stretching vibrations and C-H stretching and bending vibrations for the aromatic and methyl groups.
3.4. Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M+) at m/z = 170.16. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43). The predicted collision cross-section values for various adducts have been calculated[6].
Experimental Protocols: Synthesis and Characterization
A plausible and widely used method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. The following protocol is adapted from the synthesis of a structurally similar compound, 2',3'-Difluoro-4'-methylacetophenone.
4.1. Synthesis: Friedel-Crafts Acylation
This reaction involves the acetylation of 1,3-difluoro-2-methylbenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Materials:
-
1,3-Difluoro-2-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled to 0°C in an ice-water bath.
-
Addition of Reactants: A solution of 1,3-difluoro-2-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the stirred suspension while maintaining the temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently warmed to 40-45°C for 1-2 hours.
-
Workup: The reaction mixture is cooled back to 0°C and slowly poured onto a vigorously stirred mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
4.2. Characterization
The identity and purity of the synthesized 1-(2,6-difluoro-3-methylphenyl)ethanone can be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, and Mass Spectrometry) and chromatographic techniques such as HPLC.
Biological Activity and Potential Applications
There is no specific information in the reviewed literature on the biological activity or drug development applications of 1-(2,6-difluoro-3-methylphenyl)ethanone. However, the substituted acetophenone scaffold is present in a wide range of biologically active molecules.
Many substituted acetophenone derivatives have been investigated for their potential as:
-
Enzyme Inhibitors: For example, certain acetophenone derivatives have been synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT).
-
Antimicrobial Agents: Chalcones, which can be synthesized from acetophenones, are known to possess antibacterial and antifungal properties.
-
Anti-inflammatory Agents: The chalcone scaffold is also associated with anti-inflammatory activity, potentially through the inhibition of signaling pathways like NF-κB.
The unique substitution pattern of 1-(2,6-difluoro-3-methylphenyl)ethanone, particularly the presence of the fluorine atoms, makes it an interesting candidate for biological screening in various therapeutic areas. The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.
Visualizations
6.1. Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(2,6-difluoro-3-methylphenyl)ethanone.
6.2. Experimental Workflow
References
- 1. Ethanone, 1-(2,6-difluoro-3-methylphenyl)- (9CI) suppliers & manufacturers in China [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 261763-31-9|1-(2,6-Difluoro-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. PubChemLite - 1-(2,6-difluoro-3-methylphenyl)ethanone (C9H8F2O) [pubchemlite.lcsb.uni.lu]
- 7. Ethanone, 1-(2,6-difluoro-3-methylphenyl)- (9CI)(261763-31-9) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2',6'-Difluoro-3'-methylacetophenone
Chemical Formula: C₉H₈F₂O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2',6'-Difluoro-3'-methylacetophenone, a fluorinated aromatic ketone. Due to the limited availability of extensive research on this specific isomer, this document combines verified physicochemical data with plausible synthetic methodologies and potential applications extrapolated from structurally related compounds. The strategic placement of two fluorine atoms and a methyl group on the phenyl ring suggests its potential as a versatile building block in medicinal chemistry and materials science. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.
Core Chemical Information
This compound is a substituted acetophenone with the chemical formula C₉H₈F₂O.[1][2][3] Its unique substitution pattern makes it a subject of interest for creating diverse molecular architectures.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone | [1] |
| Synonyms | This compound, 1-acetyl-2,6-difluoro-3-methylbenzene | [1] |
| CAS Number | 261763-31-9 | [1][2][3] |
| Molecular Formula | C₉H₈F₂O | [1][2][3] |
| Molecular Weight | 170.16 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)C(=O)C)F | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 207 °C at 760 mmHg | [4] |
| Density | 1.168 g/cm³ | [4] |
| Flash Point | 77.3 °C | [4] |
| Refractive Index | 1.476 | [4] |
| Vapor Pressure | Not Available |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for the acetyl protons (singlet, ~2.6 ppm), the aromatic protons (multiplets in the aromatic region), and the methyl protons (singlet, ~2.4 ppm). Complex splitting patterns are expected due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the carbonyl carbon (~195-200 ppm), carbons of the aromatic ring (with C-F couplings), the acetyl methyl carbon, and the aromatic methyl carbon. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (170.16 g/mol ). Predicted m/z values for various adducts are available.[6] |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration (typically around 1680-1700 cm⁻¹), and bands corresponding to C-F and C-H stretching vibrations. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively published. However, a plausible and widely used method for the synthesis of acetophenones is the Friedel-Crafts acylation.[7]
Plausible Synthesis: Friedel-Crafts Acylation
This reaction involves the acetylation of an aromatic ring, in this case, 2,4-difluoro-1-methylbenzene, using an acetylating agent in the presence of a Lewis acid catalyst.
References
- 1. pschemicals.com [pschemicals.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound,(CAS# 261763-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. molbase.com [molbase.com]
- 5. Ethanone, 1-(2,6-difluoro-3-methylphenyl)- (9CI)(261763-31-9) 1H NMR spectrum [chemicalbook.com]
- 6. PubChemLite - 1-(2,6-difluoro-3-methylphenyl)ethanone (C9H8F2O) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
Introduction to Difluorinated Aromatic Ketones
References
- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. 2,4'-Difluorobenzophenone(342-25-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,4'-Difluorobenzophenone | 342-25-6 [chemicalbook.com]
- 5. 345-70-0 CAS MSDS (3,3'-Difluorobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Bis(4-fluorophenyl)-methanone(345-92-6) 1H NMR [m.chemicalbook.com]
2',6'-Difluoro-3'-methylacetophenone: A Technical Overview of a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',6'-Difluoro-3'-methylacetophenone is a fluorinated aromatic ketone that holds potential as a building block in medicinal chemistry and materials science. Despite its commercial availability, a review of scientific literature and patent databases reveals a notable absence of information regarding its specific discovery and developmental history. This technical guide provides a comprehensive overview of the compound's properties and outlines a plausible and detailed synthetic protocol based on established chemical principles for analogous compounds. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is provided.
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound, with its distinct substitution pattern, represents a potentially valuable scaffold for the synthesis of novel therapeutic agents and functional materials. However, the lack of published historical data on its initial preparation necessitates a reliance on established synthetic methodologies for its production.
Plausible Synthetic Route: Friedel-Crafts Acylation
The most probable and widely employed method for the synthesis of acetophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acetylation of an aromatic ring using an acetylating agent in the presence of a Lewis acid catalyst. For this compound, the logical precursor would be 1,3-difluoro-2-methylbenzene.
Proposed Reaction Scheme
The proposed synthesis of this compound proceeds via the Friedel-Crafts acylation of 1,3-difluoro-2-methylbenzene with acetyl chloride, catalyzed by aluminum chloride.
Experimental Protocol (Hypothetical)
This protocol is a detailed, plausible method for the synthesis of this compound based on standard procedures for Friedel-Crafts acylation of related compounds.
Materials:
-
1,3-Difluoro-2-methylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap is placed under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0°C in an ice bath with stirring.
-
Addition of Reactants: A solution of 1,3-difluoro-2-methylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0-5°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled back to 0°C in an ice bath. The mixture is then slowly and carefully poured into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The quenched mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Hypothetical)
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,3-Difluoro-2-methylbenzene | 1.0 eq |
| Acetyl Chloride | 1.1 eq |
| Aluminum Chloride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product Information | |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Theoretical Yield | - |
| Expected Purity (crude) | >85% |
| Expected Purity (purified) | >98% |
| Appearance | Colorless to pale yellow liquid/solid |
Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified product can be visualized as a logical workflow.
Conclusion
While the specific historical discovery of this compound remains elusive in the public domain, its synthesis can be confidently approached using well-established methodologies such as the Friedel-Crafts acylation. The detailed protocol and workflow provided in this guide offer a robust starting point for researchers and scientists in the fields of drug discovery and chemical synthesis to produce this versatile fluorinated intermediate. Further research into its applications may lead to the development of novel compounds with significant biological or material properties.
An In-depth Technical Guide to the Material Safety of 2',6'-Difluoro-3'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone[1] |
| CAS Number | 261763-31-9[1][2] |
| Molecular Formula | C₉H₈F₂O[1][2] |
| Molecular Weight | 170.16 g/mol [2] |
| Synonyms | 1-acetyl-2,6-difluoro-3-methylbenzene, ZINC02574954[1] |
Section 2: Hazard Identification and Classification
Based on data for structurally similar compounds such as 2'-Chloro-6'-fluoro-3'-methylacetophenone, 2',6'-Difluoro-3'-methylacetophenone is anticipated to be classified as a hazardous substance.[3]
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
GHS Pictogram (Anticipated):
-
GHS07 (Exclamation Mark)[3]
Precautionary Statements (Anticipated): A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Section 3: Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for structurally related compounds to provide an estimation of its properties.
| Property | 2',3'-Difluoro-4'-methylacetophenone | 2-Methylacetophenone | 3'-Methylacetophenone | 4'-Fluoro-3'-methylacetophenone |
| Density | 1.168 g/cm³[5] | 1.026 g/mL at 25 °C | 0.986 g/mL at 25 °C[6] | 1.1 g/cm³[7] |
| Boiling Point | 221.7 °C at 760 mmHg[5] | 214 °C | 218 - 220 °C[6] | 224.0 °C at 760 mmHg[7] |
| Flash Point | 83.4 °C[5] | Not specified | Not specified | 86.5 °C[7] |
| Molecular Weight | 170.156 g/mol [5] | Not specified | 134.18 g/mol [8] | 152.166 g/mol [7] |
Section 4: Experimental Protocols
General Handling Procedures: All work with this compound should be conducted in a well-ventilated chemical fume hood.[4] Avoid direct contact with skin and eyes.[4] Prevent the generation and inhalation of vapors or mists.[4] Use non-sparking tools to prevent ignition sources.[4] Wash hands thoroughly after handling.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9] A face shield may also be necessary.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[8]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Store away from incompatible materials such as strong oxidizing agents.[4]
Spill Response:
-
Small Spills: Absorb with an inert material and place in an appropriate waste disposal container.
-
Large Spills: Evacuate the area immediately.[4] Wear appropriate PPE, including respiratory protection.[4] Contain the spill if possible without risk.[4] Notify the institution's environmental health and safety department.[4]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 5: First Aid Measures
-
Inhalation: Remove the individual to fresh air.[4] If breathing is difficult, administer oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[4] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[4]
Section 6: Toxicological Information
Detailed toxicological studies for this compound are not available. Based on data from similar compounds, it is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][9]
Section 7: Disposal Considerations
Disposal of this substance must be in accordance with all applicable federal, state, and local regulations. Dispose of contents/container to an approved waste disposal plant.[3][4]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound,(CAS# 261763-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. 2',3'-difluoro-4'-methylacetophenone | CAS 261763-30-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4 | Chemsrc [chemsrc.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. southwest.tn.edu [southwest.tn.edu]
A Comprehensive Technical Guide to the Handling and Storage of 2',6'-Difluoro-3'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides detailed information on the safe handling, storage, and disposal of 2',6'-Difluoro-3'-methylacetophenone (CAS No. 261763-31-9).[1][2] Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document incorporates data from structurally similar compounds to provide a thorough overview of necessary precautions. The primary hazards associated with analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and its analogs are presented below. This data is essential for understanding its behavior and potential hazards.
| Property | Value | Source |
| CAS Number | 261763-31-9 | [1][2] |
| Molecular Formula | C9H8F2O | [1][2] |
| Molecular Weight | 170.16 g/mol | [2] |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone | [1] |
| Boiling Point | ~214-221.7 °C at 760 mmHg (analog data) | [3][4] |
| Flash Point | ~83.4 °C (analog data) | [3] |
| Density | ~1.168 g/cm³ (analog data) | [3] |
Hazard Identification and Safety Precautions
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
GHS Hazard Statements (based on analogs):
Precautionary Statements (based on analogs):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4][5][6]
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
The first line of defense against exposure is the correct use of PPE.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6] Change contaminated clothing promptly.[4]
-
Respiratory Protection: All work should be conducted in a well-ventilated chemical fume hood.[5] If aerosols are generated, respiratory protection may be necessary.[4]
General Handling Procedures
-
All work with this compound must be performed in a well-ventilated chemical fume hood.[5]
-
Avoid direct contact with skin and eyes.[5]
-
Prevent the generation and inhalation of vapors or mists.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][7]
Emergency Procedures
In case of accidental exposure, follow these procedures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
Spill and Disposal
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][6]
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound,(CAS# 261763-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 2',3'-difluoro-4'-methylacetophenone | CAS 261763-30-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. southwest.tn.edu [southwest.tn.edu]
Navigating the Solubility Landscape of 2',6'-Difluoro-3'-methylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2',6'-Difluoro-3'-methylacetophenone, a synthetic organic compound with potential applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for predicting solubility, alongside detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The ketone functional group (C=O) and the carbon-fluorine bonds introduce polarity, while the aromatic ring and the methyl group contribute to its non-polar nature. This dual characteristic suggests that the compound will exhibit a range of solubilities in different organic solvents.
The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by their polarity. It is crucial to note that these are predictions and should be confirmed through experimental validation.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group of methanol can interact with the polar ketone group of the solute, but the non-polar regions may limit high solubility. |
| Ethanol | Moderately Soluble | Similar to methanol, ethanol can engage in polar interactions, with its slightly larger alkyl chain potentially improving interaction with the non-polar part of the solute. | |
| Water | Insoluble | The predominantly non-polar structure of this compound is unlikely to overcome the strong hydrogen bonding network of water. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can effectively solvate the polar regions of the solute, and its overall structure is compatible with the non-polar parts. |
| Acetonitrile | Soluble | As a polar aprotic solvent, acetonitrile is expected to be a good solvent for compounds with moderate polarity. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent with moderate polarity that is effective at dissolving many organic compounds. | |
| Non-Polar | Hexane | Sparingly Soluble | The non-polar nature of hexane will primarily interact with the aromatic ring and methyl group, but may not sufficiently solvate the polar functional groups. |
| Toluene | Moderately Soluble | The aromatic nature of toluene will facilitate favorable interactions with the aromatic ring of the solute. | |
| Diethyl Ether | Soluble | Diethyl ether has a slight polarity and is a good solvent for many organic compounds of mixed polarity. |
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for any research or development application. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.
General Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.
Materials and Equipment:
-
This compound
-
A selection of organic solvents (as listed in the table above)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.
-
Observation: After mixing, allow the solution to stand for a few minutes and observe.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, and the bulk of the material remains at the bottom of the test tube.
-
-
Repeat: Repeat this process for each of the selected organic solvents.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of the solubility of a compound in a specific solvent at a given temperature.
Materials and Equipment:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or other sealable containers
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm or smaller)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Create a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial. Ensure there is undissolved solid remaining.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Drying: Carefully evaporate the solvent using a gentle stream of nitrogen or by placing the dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Final Weighing: Once the solvent has been completely removed, weigh the dish containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of solution withdrawn in mL) * 100
Experimental Workflow Visualization
The following flowchart illustrates a general workflow for determining the solubility of an organic compound like this compound.
The Rising Potential of Difluorinated Acetophenones: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difluorinated acetophenones and their derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic incorporation of fluorine atoms into the acetophenone scaffold significantly modifies the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key synthetic and biological assays are provided, alongside a comprehensive summary of quantitative activity data to facilitate comparative analysis and guide future drug discovery efforts.
Introduction
The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Acetophenones, a class of aromatic ketones, serve as versatile synthons for the generation of a diverse range of biologically active compounds. The combination of these two features in difluorinated acetophenones has led to the development of novel derivatives with significant therapeutic potential. This guide will explore the multifaceted biological activities of these compounds, providing a technical resource for researchers in the field.
Synthetic Methodologies
The synthesis of biologically active derivatives from difluorinated acetophenones often involves the versatile Claisen-Schmidt condensation to form chalcones, which can be further modified to yield other heterocyclic compounds.
General Protocol for Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcone derivatives from a substituted 2',4'-difluoroacetophenone and a substituted benzaldehyde.
Materials:
-
2',4'-Difluoroacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0-1.2 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0-1.2 eq) in ethanol with magnetic stirring.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours, often indicated by the formation of a precipitate.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralization and Precipitation: Acidify the mixture with dilute hydrochloric acid to neutralize the excess base, which will cause the chalcone product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Biological Activities and Quantitative Data
Difluorinated acetophenone derivatives have demonstrated a range of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.
Anticancer Activity
Derivatives of difluorinated acetophenones, particularly chalcones, have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.
Table 1: Anticancer Activity of Difluorinated Acetophenone Derivatives (Chalcones)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | α-Fluorinated Chalcone | MGC-803 (Gastric) | 0.025 | [1] |
| MCF-7 (Breast) | 0.038 | [1] | ||
| HepG2 (Liver) | 0.254 | [1] | ||
| HeLa (Cervical) | 0.045 | [1] | ||
| A549 (Lung) | 0.042 | [1] | ||
| B3 | Fluorinated Diphenylamine Chalcone | HeLa (Cervical) | 32.42 (µg/ml) | |
| B5 | Fluorinated Diphenylamine Chalcone | HeLa (Cervical) | 24.53 (µg/ml) | |
| 11 | Fluorinated Naphthalene Chalcone | 4T1 (Breast) | Stronger than non-fluorinated analogues | [2] |
| 12 | Fluorinated Naphthalene Chalcone | 4T1 (Breast) | Stronger than non-fluorinated analogues | [2] |
| 13 | Fluorinated Naphthalene Chalcone | 4T1 (Breast) | Stronger than non-fluorinated analogues | [2] |
| 14 | Fluorinated Naphthalene Chalcone | 4T1 (Breast) | Stronger than non-fluorinated analogues | [2] |
| 15 | Fluorinated Naphthalene Chalcone | 4T1 (Breast) | Stronger than non-fluorinated analogues | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity
Difluorinated propanediones, synthesized from difluorinated chalcones, have exhibited significant anti-inflammatory properties.
Table 2: Anti-inflammatory Activity of 1-(2′,4′-difluorophenyl)-3-(substituted phenyl)-1,3-propanediones
| Compound ID | Substitution on Phenyl Ring | % Inhibition of Edema (20 mg/kg) |
| 3a | 4-Chloro | 85.00 |
| 3b | 4-Methoxy | 70.00 |
| 3c | 3,4-Dimethoxy | 81.25 |
| 3d | 3-Bromo | 93.00 |
| 3e | 4-Nitro | 79.16 |
| Indomethacin | Standard Drug | 79.00 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=5-6 per group). Fast the animals for 18-24 hours before the experiment with free access to water.
-
Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Activity
Fluorinated chalcone derivatives have shown promising activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of Fluorinated Diphenylamine Chalcones (MIC in µg/mL)
| Compound ID | Escherichia coli | Pseudomonas aeruginosa | Streptococcus pyogenes |
| B3 | 62.5 | >100 | >100 |
| B4 | >100 | >100 | 62.5 |
| B6 | 62.5 | >100 | >100 |
| B8 | >100 | 62.5 | >100 |
| B9 | >100 | >100 | 62.5 |
| Chloramphenicol | 50 | 50 | 50 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture, typically adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Enzyme Inhibitory Activity
Certain difluorinated acetophenone derivatives have been found to inhibit the activity of various enzymes.
Table 4: Enzyme Inhibitory Activity of Fluorinated Benzenesulfonic Ester Derivatives of 5-Substituted 2-Hydroxy-3-nitroacetophenones
| Compound ID | Enzyme | IC50 (µM) |
| 2v | PTP1B | 7.6 |
| 2x | PTP1B | 21.5 |
| 2a | α-Amylase | 7.9 |
| 2g | α-Amylase | 7.0 |
| 2j | α-Amylase | 7.3 |
| 2v | α-Amylase | 6.0 |
| Acarbose | α-Amylase (Standard) | 5.4 |
Mechanisms of Action and Signaling Pathways
The biological activities of difluorinated acetophenone derivatives are mediated through various molecular mechanisms and the modulation of key signaling pathways.
Anticancer Mechanism: Tubulin Polymerization Inhibition
Several fluorinated chalcones exert their anticancer effects by disrupting the microtubule network within cancer cells.[1] They bind to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1]
Anti-inflammatory Mechanism: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2).
Structure-Activity Relationships (SAR)
The biological activity of difluorinated acetophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic rings.
-
Anticancer Activity: For fluorinated chalcones, the presence of electron-withdrawing groups on the non-fluorinated phenyl ring can enhance cytotoxic activity. The position of these substituents also plays a crucial role.
-
Anti-inflammatory Activity: In the case of difluorinated propanediones, substitutions on the second phenyl ring have a marked effect on anti-inflammatory potency, with a 3-bromo substitution showing the highest activity in one study.
-
Antimicrobial Activity: The antimicrobial spectrum and potency are dependent on the specific substitutions on the chalcone scaffold.
Conclusion and Future Perspectives
Difluorinated acetophenones and their derivatives represent a versatile and promising platform for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their molecular mechanisms of action will be crucial for their successful translation into clinical candidates. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research and development endeavors.
References
- 1. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',6'-Difluoro-3'-methylacetophenone from 2,6-Difluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2',6'-Difluoro-3'-methylacetophenone, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is based on the Friedel-Crafts acylation of 2,6-difluorotoluene. This application note includes a comprehensive experimental protocol, safety precautions, and data presentation in tabular format. A visual diagram of the synthetic workflow is provided to ensure clarity and reproducibility for researchers in a laboratory setting. The presence of two fluorine atoms and a methyl group on the phenyl ring imparts unique physicochemical properties that are of significant interest for the development of novel therapeutic agents.
Introduction
Fluorinated aromatic ketones are pivotal intermediates in the synthesis of various biologically active molecules. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, with its specific substitution pattern, offers a unique scaffold for the generation of new chemical entities. The described method, a Friedel-Crafts acylation, is a robust and well-established carbon-carbon bond-forming reaction, enabling the efficient introduction of an acyl group onto an aromatic ring.[1][2] This protocol outlines a plausible and detailed laboratory-scale synthesis of this target compound.
Reaction Scheme
The proposed synthesis of this compound proceeds via the Friedel-Crafts acylation of 2,6-difluorotoluene with acetyl chloride, using aluminum chloride as a Lewis acid catalyst.
Overall Reaction:
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Quantity (for ~10 g product) | Volume |
| 2,6-Difluorotoluene | 128.13 | 1.0 | 7.53 g | ~6.7 mL |
| Acetyl Chloride | 78.50 | 1.1 | 5.06 g | ~4.6 mL |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | 9.40 g | - |
| Dichloromethane (DCM, Anhydrous) | 84.93 | - | ~150 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | - | ~30 mL | - |
| Saturated Sodium Bicarbonate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | - | As needed | - |
Table 2: Physicochemical Properties of the Product
| Property | Value |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone |
| Molecular Formula | C₉H₈F₂O |
| Molecular Weight | 170.16 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Not available (estimated to be >200 °C) |
| Solubility | Soluble in common organic solvents (DCM, ethyl acetate, etc.), insoluble in water |
Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation of similar fluorinated aromatic compounds.[3]
Materials:
-
2,6-Difluorotoluene (≥98%)
-
Acetyl chloride (≥99%)
-
Anhydrous aluminum chloride (≥99%)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)
Procedure:
-
Reaction Setup:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by anhydrous dichloromethane.
-
-
Reagent Addition:
-
In a separate dry flask, prepare a solution of 2,6-difluorotoluene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel.
-
-
Reaction:
-
While vigorously stirring the aluminum chloride suspension, add the solution from the dropping funnel dropwise over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting material. If the reaction is sluggish, it may be gently warmed to 40-45 °C for 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.
-
Acetyl chloride is corrosive and a lachrymator.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
The quenching step is highly exothermic and releases HCl gas.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Conclusion
The provided protocol offers a detailed and plausible route for the synthesis of this compound via Friedel-Crafts acylation. This application note serves as a comprehensive guide for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications. The structured data and visual diagrams are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting. Further optimization of reaction conditions may be necessary to maximize yield and purity.
References
Application Notes: Synthesis of 2',6'-Difluoro-3'-methylacetophenone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2',6'-Difluoro-3'-methylacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, involving an electrophilic aromatic substitution reaction between an aromatic compound and an acylating agent, typically in the presence of a Lewis acid catalyst.[2][3]
This document provides a detailed protocol for the synthesis of this compound from 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene) using acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the catalyst. While the two electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less nucleophilic, the activating ortho, para-directing effect of the methyl group guides the acylation to the desired position.[4][5] The conditions presented are based on established protocols for structurally similar compounds and may require optimization for yield and purity.[6][7]
Reaction Scheme and Mechanism
The overall reaction involves the acetylation of 1,3-difluoro-2-methylbenzene at the C4 position, para to the methyl group.
Caption: Friedel-Crafts acylation of 1,3-Difluoro-2-methylbenzene.
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[3] The aromatic ring attacks the acylium ion, forming a carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the final ketone product.[3] The product ketone forms a complex with the Lewis acid catalyst, necessitating the use of stoichiometric amounts of AlCl₃.[3]
Quantitative Data
The following tables summarize the suggested reagent quantities and reaction parameters for the synthesis. These values are based on protocols for analogous reactions and may require optimization.[7]
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalent | Representative Amount |
|---|---|---|---|
| 1,3-Difluoro-2-methylbenzene | 128.13 | 1.0 | 5.00 g |
| Acetyl Chloride | 78.50 | 1.1 | 3.36 g (3.05 mL) |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | 6.24 g |
| Dichloromethane (Anhydrous) | 84.93 | - | ~100 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | ~20 mL |
| Crushed Ice | - | - | ~100 g |
Table 2: Representative Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 0 °C to 45 °C | Initial addition at 0 °C to control exotherm. Reaction may require gentle warming to proceed.[6] |
| Reaction Time | 2 - 6 hours | Monitor progress by TLC. Longer times may be needed due to the deactivated substrate.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | AlCl₃ is highly moisture-sensitive.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | Other inert solvents like carbon disulfide can be used.[2] |
| Expected Yield | 60-80% | Yields are highly dependent on reagent purity and reaction conditions. Yields for similar reactions can range from 70-90%.[6] |
Detailed Experimental Protocol
Materials and Equipment:
-
1,3-Difluoro-2-methylbenzene (≥98% purity)
-
Acetyl chloride (≥98% purity)
-
Anhydrous aluminum chloride (powder, ≥99%)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, three-necked round-bottom flask with magnetic stirrer
-
Dropping funnel and reflux condenser
-
Gas trap or bubbler (for HCl gas)
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography (if required)
Procedure:
1. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the evolved HCl gas.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.
-
Under the inert atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by approximately 50 mL of anhydrous DCM to create a suspension.[6]
-
Cool the suspension to 0-5 °C using an ice bath.
2. Reagent Addition:
-
In a separate dry flask, prepare a solution of 1,3-difluoro-2-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in 25 mL of anhydrous DCM.[6]
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. It is crucial to maintain the internal temperature between 0-5 °C during this addition to control the initial exothermic reaction.[6]
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours.[6]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish due to the deactivated substrate, gently warm the mixture to 40-45 °C for an additional 1-2 hours until TLC indicates consumption of the starting material.[4][6]
4. Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.[6]
-
Caution: This step is highly exothermic. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring in a well-ventilated fume hood.[7]
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[6]
5. Washing and Drying:
-
Combine all organic layers.
-
Wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with saturated brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[6]
6. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure this compound.[2][6]
Visualized Workflow and Logic
The experimental protocol can be visualized as a sequential workflow from preparation to final product analysis.
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Grignard Reaction for the Synthesis of 2-(2,6-Difluoro-3-methylphenyl)propan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical industry for the creation of complex molecules. This document provides a detailed protocol for the addition of a methyl group to 2',6'-Difluoro-3'-methylacetophenone via a Grignard reaction to synthesize 2-(2,6-difluoro-3-methylphenyl)propan-2-ol, a potential intermediate for various bioactive compounds. The fluorine atoms on the aromatic ring can enhance metabolic stability and binding affinity, making this a valuable transformation in drug discovery.[1]
Overall Reaction Scheme:
This compound 2-(2,6-difluoro-3-methylphenyl)propan-2-ol
Experimental Protocols
This protocol details the synthesis of 2-(2,6-difluoro-3-methylphenyl)propan-2-ol from this compound using methylmagnesium bromide.
Materials:
-
This compound
-
Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)[2]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)[3][5]
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying[4][5]
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Reaction Setup:
-
Ensure all glassware is thoroughly oven-dried or flame-dried to remove any residual moisture.[4]
-
Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
In the round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
Grignard Reagent Addition:
-
Cool the solution of the acetophenone to 0 °C using an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1 to 1.2 equivalents) dropwise from the dropping funnel to the stirred solution of the ketone.[3] The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[3]
Workup and Purification:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[3][4] This step should be performed with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[4][5]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(2,6-difluoro-3-methylphenyl)propan-2-ol.
Data Presentation
The following table summarizes typical quantitative data for a Grignard reaction of this nature. Please note that actual results may vary based on specific experimental conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material. |
| Methylmagnesium bromide | 1.1 - 1.2 eq | Grignard reagent. A slight excess is used to ensure complete reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | Anhydrous conditions are critical for the success of the reaction.[4] |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition is performed at low temperature to control the exothermic reaction. |
| Reaction Time | 2 - 4 hours | Includes addition time and stirring at room temperature. |
| Product | ||
| Product Name | 2-(2,6-difluoro-3-methylphenyl)propan-2-ol | A tertiary alcohol. |
| Expected Yield | 75 - 90% | Yields can vary depending on the purity of reagents and reaction scale. |
| Purity (after purification) | >98% | Achievable with standard purification techniques like column chromatography. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Grignard reaction protocol.
Caption: Workflow for the synthesis of 2-(2,6-difluoro-3-methylphenyl)propan-2-ol.
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and react violently with water.[6] All operations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Anhydrous ethers can form explosive peroxides upon storage.[6] Use freshly opened solvents or test for peroxides before use.
-
The quenching step is exothermic and can release flammable gases. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylmagnesium bromide, 3.2M solution in 2-MeTHF, AcroSeal™ | Fisher Scientific [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of Chalcones from 2',6'-Difluoro-3'-methylacetophenone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones that serve as crucial intermediates in the biosynthesis of a wide array of natural products. Their versatile chemical structure, featuring two aromatic rings linked by a three-carbon enone bridge, has established them as a "privileged scaffold" in medicinal chemistry. The introduction of fluorine atoms and a methyl group into the acetophenone ring, as in 2',6'-Difluoro-3'-methylacetophenone, can significantly enhance the lipophilicity, metabolic stability, and biological activity of the resulting chalcone derivatives. These modifications make them promising candidates for the development of novel therapeutics with potential applications as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[1]
The Claisen-Schmidt condensation is a robust and widely employed synthetic methodology for the preparation of chalcones. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde, providing a straightforward and efficient route to a diverse library of chalcone analogues.[2] This document provides detailed protocols for the synthesis of chalcones using this compound and outlines the potential signaling pathways that these compounds may modulate, particularly in the context of their anti-inflammatory effects.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of chalcone derivatives from fluorinated acetophenones, providing a reference for expected outcomes when using this compound.
| Parameter | Expected Value | Reference Method |
| Yield | 75-95% | Gravimetric Analysis |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | Varies with the specific benzaldehyde used | Capillary Melting Point Apparatus |
| ¹H NMR | Characteristic signals for α,β-unsaturated ketone | 400 MHz or higher NMR Spectrometer |
| ¹³C NMR | Characteristic signals for carbonyl and olefinic carbons | 100 MHz or higher NMR Spectrometer |
| Mass Spectrometry | Molecular ion peak corresponding to the expected product | Electrospray Ionization (ESI) or equivalent |
Experimental Protocols
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard and widely used method for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde) (1.0-1.2 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 12 M)
-
Deionized water
-
Dilute hydrochloric acid (HCl) solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in an appropriate volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise. A color change and/or the formation of a precipitate may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the crude chalcone product.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
-
Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[3]
Visualizations
Experimental Workflow
The logical workflow for the synthesis and purification of chalcones from this compound is depicted below.
Hypothesized Signaling Pathway Inhibition
Chalcones derived from fluorinated acetophenones have demonstrated anti-inflammatory activity, often attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[3] The following diagram illustrates a potential mechanism by which a chalcone synthesized from this compound could exert its anti-inflammatory effects.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of chalcone derivatives through the robust Claisen-Schmidt condensation. The presence of the difluoro-methyl substitution pattern is anticipated to confer advantageous physicochemical and pharmacological properties to the resulting molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of these novel chalcones, particularly in the pursuit of new anti-inflammatory and anticancer agents. Further investigation into the specific mechanisms of action of these compounds will be crucial in advancing their potential as therapeutic candidates.
References
Application Notes and Protocols: Synthesis of Chalcone Derivatives from 2',6'-Difluoro-3'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the synthesis of chalcone derivatives starting from 2',6'-Difluoro-3'-methylacetophenone. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of bioactive molecules with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The strategic incorporation of fluorine atoms into the chalcone scaffold can enhance pharmacological properties such as metabolic stability and binding affinity.[4] These application notes detail the Claisen-Schmidt condensation for synthesizing these derivatives, protocols for their biological evaluation, and an overview of the key signaling pathways they modulate. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Chalcones are open-chain flavonoids comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4] This structural feature is responsible for their diverse biological activities.[2] The synthesis of novel chalcone derivatives is a key area of interest in drug discovery.[5] The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving a base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde.[5][6] This document focuses on the use of this compound as the ketone precursor to generate a library of novel fluorinated chalcone derivatives.
Synthesis of Chalcone Derivatives
The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base or acid catalyst.[7]
Reaction Scheme
Caption: General reaction scheme for the synthesis of chalcone derivatives.
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol describes a standard laboratory procedure for the synthesis of chalcones.[6]
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 2-nitrobenzaldehyde, 2-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde) (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution)
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise. A change in color is typically observed.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Protocol 2: Solvent-Free Synthesis using Grinding
This environmentally friendly "green chemistry" approach reduces the use of organic solvents and can lead to shorter reaction times.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.0 eq)
-
Mortar and pestle
-
10% Hydrochloric acid
Procedure:
-
Grinding: Place the this compound, substituted benzaldehyde, and solid NaOH or KOH in a mortar.
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically become a paste and may solidify.
-
Work-up: After grinding, add cold 10% hydrochloric acid to the reaction mixture to neutralize the base and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Workflow
Caption: Experimental workflow for the synthesis of chalcone derivatives.
Quantitative Data
| Aldehyde Substituent (R) | Chalcone Derivative Name | Yield (%) |
| 2-Chloro | (2E)-3-(2-chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one | 79 |
| 2-Nitro | (2E)-1-(4-fluoro-3-methylphenyl)-3-(2-nitrophenyl)prop-2-en-1-one | 85 |
| 2-Bromo | (2E)-3-(2-bromophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one | 92 |
| 3,4-Dimethoxy | (2E)-3-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one | 73 |
Biological Activities and Signaling Pathways
Chalcone derivatives exhibit a wide range of biological activities, with fluorinated chalcones often showing enhanced potency.[4]
Anti-inflammatory Activity
Many chalcone derivatives demonstrate significant anti-inflammatory effects.[7] They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Some chalcones have shown potent inhibition of the release of β-glucuronidase and lysozyme from neutrophils.[7] For instance, certain 2',5'-dialkoxychalcones exhibit potent inhibitory effects on NO formation in murine microglial cells, with IC50 values as low as 0.7 µM.[7]
Anticancer Activity
Chalcones are well-documented for their anticancer properties, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10] The antiproliferative effects of chalcone derivatives have been demonstrated against various cancer cell lines. For example, a benzofuran ring-linked 3-nitrophenyl chalcone derivative showed selective cytotoxicity against colon cancer cells (HCT-116 and HT-29) with IC50 values of 1.71 µM and 7.76 µM, respectively, after 48 hours of treatment.[10]
Signaling Pathway Modulation
The biological effects of chalcones are often mediated through their interaction with key cellular signaling pathways, particularly the NF-κB and MAPK pathways.[11][12]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[11] Chalcones can suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression.[13][14]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis.[12] Chalcones can modulate these pathways, contributing to their anticancer and anti-inflammatory effects.[12][15][16] For example, some chalcones can suppress the expression of iNOS and COX-2 through the JNK/NF-κB signaling pathway.[17]
Caption: Modulation of the JNK/MAPK signaling pathway by chalcone derivatives.
Conclusion
This compound is a valuable precursor for the synthesis of novel fluorinated chalcone derivatives with potential therapeutic applications. The Claisen-Schmidt condensation provides a versatile and efficient method for their synthesis. The resulting compounds are promising candidates for further investigation as anti-inflammatory and anticancer agents, primarily through their modulation of the NF-κB and MAPK signaling pathways. The protocols and data presented in this document serve as a guide for researchers in the synthesis and evaluation of these novel drug candidates.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2',6'-Difluoro-3'-methylacetophenone in Pharmaceutical Synthesis: Application Notes and Protocols
Disclaimer: Publicly available information regarding the specific applications of 2',6'-Difluoro-3'-methylacetophenone (CAS 261763-31-9) as an intermediate in pharmaceutical synthesis is limited. The following application notes and protocols are based on the well-documented use of its structural isomer, 2',3'-Difluoro-4'-methylacetophenone. This information is intended to serve as an illustrative guide for researchers, scientists, and drug development professionals on the potential applications and synthetic methodologies relevant to this class of fluorinated acetophenones.
Introduction
Fluorinated aromatic ketones, such as this compound, are valuable building blocks in medicinal chemistry. The incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These characteristics make fluorinated intermediates highly attractive for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.[3]
This document outlines potential synthetic routes starting from a difluoro-methylacetophenone precursor to generate key pharmacophores, such as chalcones and pyrazoles, which are known to exhibit a wide range of biological activities.[1][2]
Application Note 1: Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
One of the primary applications of acetophenone derivatives in pharmaceutical synthesis is the formation of chalcones through a Claisen-Schmidt condensation.[3] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are precursors to flavonoids and isoflavonoids and have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The following protocol describes a general method for the synthesis of a chalcone derivative.
Experimental Protocol: Claisen-Schmidt Condensation
Reaction Scheme:
Caption: Generalized Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.[3]
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.[3]
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[3]
-
Precipitation: Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[1]
Quantitative Data
The following table summarizes expected outcomes based on analogous reactions with structurally similar fluorinated acetophenones.
| Parameter | Expected Value |
| Reaction Time | 12-24 hours |
| Yield | 70-90% |
| Purity (post-recrystallization) | >98% |
Application Note 2: Synthesis of Pyrazole Derivatives
The chalcones synthesized in the previous step are versatile intermediates for creating various heterocyclic compounds. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are important scaffolds in medicinal chemistry, known for their anti-inflammatory, analgesic, and anticancer properties.[2]
Experimental Protocol: Pyrazole Synthesis from Chalcone
Reaction Scheme:
Caption: Generalized synthesis of a pyrazole from a chalcone.
Materials:
-
Chalcone derivative (from Application Note 1)
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 eq) in ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to obtain the pure pyrazoline.[1]
Visualizing the Drug Discovery Workflow
The overall process from the starting intermediate to a potential therapeutic application can be visualized as a logical workflow.
Caption: Drug discovery workflow using the fluorinated intermediate.
Potential Signaling Pathway Modulation
Derivatives of fluorinated acetophenones, such as the synthesized chalcones and pyrazoles, could potentially exert their therapeutic effects by modulating key cellular signaling pathways. For instance, many chalcone derivatives are known to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion
While specific documented applications for this compound are not widely reported, its structural features suggest it is a promising intermediate for pharmaceutical synthesis. By employing established synthetic methodologies, such as the Claisen-Schmidt condensation, this compound can serve as a scaffold for generating diverse libraries of bioactive molecules, including chalcones and pyrazoles. The unique properties conferred by the fluorine substituents make this class of intermediates a valuable tool in modern medicinal chemistry for the development of next-generation therapeutics. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential in drug discovery.
References
Application of 2',6'-Difluoro-3'-methylacetophenone in Medicinal Chemistry: Application Notes and Protocols
Introduction
2',6'-Difluoro-3'-methylacetophenone is a fluorinated aromatic ketone that holds significant potential as a versatile building block in medicinal chemistry. While specific literature on the 2',6'-difluoro-3'-methyl isomer is limited, the applications of closely related difluoro-methylacetophenone isomers, such as 2',3'-difluoro-4'-methylacetophenone, provide a strong indication of its utility. The presence of two fluorine atoms on the phenyl ring can substantially modulate the physicochemical properties of resulting molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This makes such compounds attractive starting points for the synthesis of novel therapeutic agents.
These application notes provide an overview of the potential applications of this compound and detailed protocols for the synthesis of key intermediates and derivatives, using methodologies established for analogous compounds. The primary application highlighted is its use as a precursor for the synthesis of bioactive heterocyclic compounds, such as chalcones and pyrazoles, which are known to exhibit a wide range of pharmacological activities.[3][4]
I. Synthesis of Bioactive Chalcones
One of the principal applications of fluorinated acetophenones in medicinal chemistry is in the synthesis of chalcones via the Claisen-Schmidt condensation.[3] Chalcones are open-chain flavonoids with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This structural motif is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5] Derivatives of fluorinated acetophenones are of particular interest for their potential to modulate inflammatory pathways and inhibit cancer cell proliferation.[3]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the synthesis of a chalcone derivative from a difluoro-methylacetophenone and a substituted benzaldehyde.[3]
Materials:
-
This compound (or analogous difluoro-methylacetophenone)
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) solution (e.g., 12M)[3]
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.[3]
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours or until a precipitate forms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][5]
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water.[3]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.[3]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]
-
Characterization: Characterize the purified chalcone using standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.[3]
Quantitative Data for Chalcone Synthesis
The following table summarizes typical quantitative data for the synthesis of a chalcone derivative.
| Parameter | Value |
| Starting Material | 2',3'-Difluoro-4'-methylacetophenone |
| Aldehyde | 4-hydroxybenzaldehyde |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | Varies with derivative |
II. Synthesis of Pyrazole Derivatives
Chalcones synthesized from difluoro-methylacetophenones can serve as precursors for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds that exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4]
Experimental Protocol: Synthesis of Pyrazole from Chalcone
This protocol describes the synthesis of a pyrazole derivative from a chalcone intermediate.[4]
Materials:
-
Chalcone derivative (from the previous protocol)
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone derivative (1.0 eq) in ethanol or acetic acid.[4]
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the solution.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[4]
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization.[4]
III. Potential Signaling Pathways and Biological Evaluation
Derivatives of difluoro-methylacetophenones, such as chalcones and pyrazoles, are hypothesized to exert their biological effects by modulating various signaling pathways. For instance, some chalcones are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for evaluating the anticancer potential of synthesized derivatives.[5]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Determination: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) values.[5]
Quantitative Data for Biological Activity
The following table presents hypothetical IC50 values for a synthesized chalcone derivative against a cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| Chalcone Derivative | MCF-7 | 10.5 |
| Doxorubicin (Control) | MCF-7 | 1.2 |
IV. Visualizations
Signaling Pathway
References
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2',6'-Difluoro-3'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2][3] The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1][2] In the case of 2',6'-Difluoro-3'-methylacetophenone, the acetyl group acts as a moderate electron-withdrawing group, and the two fluorine atoms, being highly electronegative, further enhance the electrophilicity of the aromatic ring. Fluorine is an excellent leaving group in SNAr reactions, a counterintuitive fact when considering its bond strength with carbon, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal.[3][4]
Representative Experimental Protocol
This protocol describes a general procedure for the nucleophilic substitution of a fluorine atom on this compound with a generic amine nucleophile. This method can be adapted for other nucleophiles such as alkoxides, thiolates, and anilines.
Materials:
-
This compound
-
Selected amine nucleophile (e.g., piperidine, morpholine, or a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF). Add a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted acetophenone.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table presents representative data for SNAr reactions on activated aryl fluorides with various nucleophiles. This data is intended to be illustrative of typical reaction conditions and outcomes.
| Entry | Aryl Fluoride | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃ | DMF | 100 | 2 | 95 |
| 2 | 2,4-Difluoronitrobenzene | Morpholine | Et₃N | DMSO | 80 | 4 | 92 |
| 3 | 4-Fluorobenzonitrile | Sodium methoxide | - | MeOH | 65 | 6 | 88 |
| 4 | 2',4'-Difluoroacetophenone | Aniline | K₂CO₃ | DMF | 120 | 12 | 75 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reaction on this compound.
Caption: General workflow for nucleophilic substitution.
Signaling Pathway Application
Derivatives synthesized from this compound can be screened for their biological activity. For instance, many kinase inhibitors possess a substituted aromatic core. The diagram below illustrates a hypothetical mechanism where a synthesized compound inhibits a generic kinase signaling pathway, a common target in drug discovery.
Caption: Inhibition of a generic kinase pathway.
Conclusion
The protocol and notes provided herein offer a solid foundation for researchers to explore the reactivity of this compound in nucleophilic aromatic substitution reactions. The adaptability of this protocol to a wide range of nucleophiles opens up avenues for the creation of diverse molecular scaffolds. The resulting substituted acetophenones are promising candidates for further elaboration into biologically active molecules, contributing to the advancement of drug discovery and development programs. Careful optimization of reaction conditions for each specific nucleophile is recommended to achieve optimal yields and purity.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2',6'-Difluoro-3'-methylacetophenone in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2',6'-Difluoro-3'-methylacetophenone as a key building block in the development of novel agrochemicals. This document outlines synthetic protocols for creating derivatives, methodologies for biological screening, and presents hypothetical data to guide research and development efforts in the agricultural sector. The unique substitution pattern of this fluorinated acetophenone makes it a promising scaffold for the discovery of new fungicides, insecticides, and herbicides.
Introduction
This compound is a substituted aromatic ketone that holds significant promise as a precursor for a new generation of agrochemicals. The presence of two fluorine atoms can enhance the biological activity, metabolic stability, and overall efficacy of the resulting compounds. This molecule serves as a versatile starting material for the synthesis of various classes of compounds, including chalcones and other heterocyclic structures known to exhibit pesticidal properties. These notes are intended to provide a foundational framework for researchers to explore the potential of this compound in the quest for effective and environmentally benign crop protection solutions.
Synthesis of Bioactive Derivatives
The primary route for derivatizing this compound for agrochemical screening is through the synthesis of chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are known to possess a wide range of biological activities, including insecticidal and fungicidal properties.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol details the base-catalyzed condensation of this compound with various aromatic aldehydes to generate a library of chalcone derivatives for biological screening.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of the selected aromatic aldehyde to the solution.
-
Slowly add a 50% aqueous solution of sodium hydroxide dropwise while stirring vigorously at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with glacial acetic acid to a pH of approximately 5.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Table 1: Hypothetical Yields for Synthesized Chalcone Derivatives
| Derivative ID | Aromatic Aldehyde | Molecular Formula | Expected Yield (%) |
| DFMP-C1 | 4-chlorobenzaldehyde | C₁₆H₁₁ClF₂O | 85 |
| DFMP-C2 | 4-methoxybenzaldehyde | C₁₇H₁₄F₂O₂ | 88 |
| DFMP-C3 | 2-nitrobenzaldehyde | C₁₆H₁₁F₂NO₃ | 75 |
Biological Screening of Derivatives
Following synthesis, the chalcone derivatives should be subjected to a battery of biological assays to determine their potential as agrochemicals.
Experimental Protocol: Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol assesses the in vitro fungicidal activity of the synthesized compounds against common plant pathogenic fungi.
Materials:
-
Synthesized chalcone derivatives (dissolved in a suitable solvent like DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the medium to approximately 45-50°C and add the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungus.
-
Plates with solvent only serve as a negative control, and a commercial fungicide can be used as a positive control.
-
Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelium in the control plate has reached the edge.
-
Measure the radial growth of the fungal colony in millimeters.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = ((C - T) / C) x 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
Table 2: Hypothetical Fungicidal Activity of Chalcone Derivatives (IC₅₀ in µg/mL)
| Derivative ID | Fusarium oxysporum | Botrytis cinerea |
| DFMP-C1 | 25.4 | 32.1 |
| DFMP-C2 | >100 | 85.6 |
| DFMP-C3 | 15.8 | 21.5 |
| Commercial Fungicide | 5.2 | 8.9 |
Experimental Protocol: Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol evaluates the insecticidal properties of the synthesized compounds against a common agricultural pest, such as the larvae of the diamondback moth (Plutella xylostella).
Materials:
-
Synthesized chalcone derivatives (formulated as an emulsion)
-
Cabbage leaf discs
-
Second-instar larvae of Plutella xylostella
-
Petri dishes lined with moist filter paper
-
Micropipettes
-
Forceps
Procedure:
-
Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.
-
Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10 seconds.
-
Allow the leaf discs to air-dry.
-
Place one treated leaf disc into each petri dish.
-
Introduce 10 second-instar larvae onto each leaf disc.
-
Leaf discs dipped in the solvent-surfactant solution without the test compound serve as the negative control. A commercial insecticide can be used as a positive control.
-
Seal the petri dishes and incubate at 25 ± 2°C with a 16:8 hour light:dark photoperiod.
-
Record larval mortality after 24, 48, and 72 hours.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
Table 3: Hypothetical Insecticidal Activity of Chalcone Derivatives (% Mortality at 100 µg/mL after 72h)
| Derivative ID | Plutella xylostella Larvae |
| DFMP-C1 | 85 |
| DFMP-C2 | 30 |
| DFMP-C3 | 92 |
| Commercial Insecticide | 98 |
Visualizing Workflows and Pathways
To further aid in the conceptualization of the agrochemical development process, the following diagrams illustrate the key workflows and potential mechanisms of action.
Caption: Workflow for agrochemical development.
Caption: Hypothetical fungicidal mechanism.
Conclusion
This compound represents a promising starting point for the development of novel agrochemicals. The synthetic accessibility of its derivatives, particularly chalcones, coupled with the established biological activity of this class of compounds, provides a strong rationale for its exploration in crop protection research. The protocols and hypothetical data presented in these application notes are intended to serve as a guide for researchers to initiate and advance their own investigations into the potential of this and related molecules. Further derivatization and extensive biological screening are warranted to fully elucidate the agrochemical potential of this chemical scaffold.
Application Notes and Protocols for the Reduction of 2',6'-Difluoro-3'-methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the reduction of the aromatic ketone 2',6'-Difluoro-3'-methylacetophenone to its corresponding secondary alcohol, 1-(2,6-difluoro-3-methylphenyl)ethanol. This transformation is a fundamental step in medicinal chemistry and drug development, as the resulting chiral alcohol can serve as a key building block for the synthesis of complex biologically active molecules. The presence of the difluoro-methylphenyl moiety is of particular interest due to the known ability of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
The primary method detailed here utilizes sodium borohydride, a mild and selective reducing agent commonly employed for the reduction of aldehydes and ketones.[1][2][3] This procedure is straightforward, generally high-yielding, and can be performed with standard laboratory equipment. Additionally, alternative methodologies such as catalytic transfer hydrogenation and asymmetric reduction are briefly discussed for researchers interested in stereoselective synthesis.
Data Presentation: Reduction of this compound
The following table summarizes typical quantitative data for the reduction of this compound using sodium borohydride. Please note that these are representative values, and actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Typical Yield | 85 - 95% |
| Purity (post-purification) | >98% |
Experimental Protocol: Sodium Borohydride Reduction
This protocol describes a standard laboratory procedure for the reduction of this compound to 1-(2,6-difluoro-3-methylphenyl)ethanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).[1]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool the contents to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution.[1] Be cautious as the reaction can be exothermic and may cause frothing. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[3][4] A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.
-
Quenching: Once the reaction is complete (typically within 30-60 minutes), carefully quench the reaction by the slow, dropwise addition of 1 M HCl to decompose the excess sodium borohydride. Continue adding acid until the pH of the solution is neutral to slightly acidic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up and Extraction: To the resulting residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).[2] Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-(2,6-difluoro-3-methylphenyl)ethanol.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Alternative Reduction Methodologies
For applications requiring high enantiomeric purity of the resulting alcohol, asymmetric reduction methods are recommended. These methods often employ chiral catalysts or biocatalysts to selectively produce one enantiomer over the other.
-
Asymmetric Catalytic Hydrogenation: This technique utilizes chiral transition metal complexes, such as those based on Ruthenium, Rhodium, or Iridium, to facilitate the enantioselective transfer of hydrogen to the ketone.[5]
-
Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., yeast or bacteria) or isolated enzymes (e.g., ketoreductases) can provide excellent enantioselectivity under mild reaction conditions.[6][7]
The selection of the most appropriate reduction method will depend on the specific requirements of the research, including the desired stereochemistry, scale of the reaction, and available resources.
Reaction Mechanism Overview
The reduction of an acetophenone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (methanol) to yield the secondary alcohol product.
Caption: Simplified mechanism of sodium borohydride reduction.
References
- 1. scribd.com [scribd.com]
- 2. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. rsc.org [rsc.org]
- 5. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 6. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2',6'-Difluoro-3'-methylacetophenone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Note: While the focus of this document is 2',6'-Difluoro-3'-methylacetophenone, the available scientific literature provides limited specific data on its derivatization and biological activity. Therefore, this document leverages detailed protocols and data from a closely related and well-studied analog, 2',3'-Difluoro-4'-methylacetophenone, to provide comprehensive and actionable guidance. The principles and methodologies described are broadly applicable to fluorinated acetophenones and can be adapted for the target compound.
Introduction
Fluorinated acetophenones are valuable starting materials in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] this compound, with its unique substitution pattern, represents a promising scaffold for the development of novel therapeutic agents. The derivatization of this core structure can lead to a diverse library of compounds for biological screening across various therapeutic areas.
This document outlines protocols for the synthesis of bioactive derivatives, specifically chalcones and pyrimidines, from a fluorinated acetophenone core. Furthermore, it provides detailed methodologies for key biological screening assays to evaluate the therapeutic potential of these synthesized compounds.
Data Presentation: Biological Activity of Acetophenone Derivatives
The following tables summarize quantitative data for various acetophenone derivatives from the literature, illustrating the potential for this class of compounds to exhibit significant biological activity.
Table 1: Cytotoxicity of Acetophenone Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Novel Piperazine Derivative | Leukemia (K562) | 0.06 - 0.16 | [2] |
| Chalcone Derivatives | Various Cancer Cell Lines | Micromolar to Nanomolar Range | [3] |
| Pyrimidine Derivatives | Various Cancer Cell Lines | Potent Activity as Kinase Inhibitors |[4] |
Table 2: Enzyme Inhibition by Acetophenone Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Acetophenone Derivatives | Acetylcholinesterase (AChE) | 0.13 µM (for compound 2e) | [5] |
| Bis-Schiff Bases | Phosphodiesterase-1 (PDE-1) | 0.05 ± 0.11 to 8.02 ± 1.03 μM | [6] |
| Bis-Schiff Bases | Phosphodiesterase-3 (PDE-3) | 0.012 ± 0.32 to 1.01 ± 0.22 μM | [6] |
| Acetophenone Derivatives | Monoamine Oxidase B (MAO-B) | 11.7 nM (for compound 2e) |[7] |
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde to yield a chalcone derivative.[1]
Materials:
-
This compound (or 2',3'-Difluoro-4'-methylacetophenone)
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated acetophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add the sodium hydroxide solution dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours or until a precipitate forms.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid to neutralize the excess base and precipitate the chalcone product.[1]
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.[1]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.[4]
Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of pyrimidine derivatives from the previously synthesized chalcones.
Materials:
-
Synthesized chalcone derivative
-
Urea
-
Ethanol (95%)
-
Potassium hydroxide (KOH), 40% aqueous solution
-
Dilute hydrochloric acid (HCl)
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).[4]
-
Slowly add 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.[4]
-
Fit the flask with a reflux condenser and heat the reaction mixture in a water bath for 4 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[4]
-
Neutralize the mixture by adding dilute HCl.[4]
-
Filter the resulting precipitate, wash with water, and dry.
-
The crude pyrimidine derivative can be purified by recrystallization.[4]
Biological Screening: Cytotoxicity (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Cell culture medium
-
Synthesized compounds
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[4]
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in the culture medium.[4]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control.[4]
-
Incubation: Incubate the plate for 48 hours.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Data Analysis: The absorbance is then measured to determine cell viability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Column Chromatography Purification of 2',6'-Difluoro-3'-methylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 2',6'-Difluoro-3'-methylacetophenone using column chromatography. The methodology is based on established principles for the purification of fluorinated aromatic ketones, utilizing a silica gel stationary phase and a hexane/ethyl acetate mobile phase. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy reference, and visual diagrams to illustrate the workflow and logical troubleshooting steps.
Introduction
This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity.[1] Therefore, obtaining this compound in high purity is crucial for its use as a building block in the synthesis of potential therapeutic agents. Column chromatography is a widely used and effective technique for the purification of such compounds from crude reaction mixtures, which may contain unreacted starting materials, byproducts, and other impurities.[2][3] This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Physicochemical Data
A summary of the key identifiers for this compound is presented below.
| Identifier | Value |
| IUPAC Name | 1-(2,6-difluoro-3-methylphenyl)ethanone[4] |
| CAS Number | 261763-31-9[4][5] |
| Molecular Formula | C₉H₈F₂O[4][5] |
| Molecular Weight | 170.16 g/mol [5] |
Experimental Protocol
This protocol is designed for the purification of crude this compound. The primary impurities are often isomeric byproducts and residual starting materials from its synthesis, typically a Friedel-Crafts acylation.[2]
Materials and Equipment
| Materials | Equipment |
| Crude this compound | Glass chromatography column |
| Silica gel (60 Å, 230-400 mesh)[6] | TLC plates (silica gel coated) |
| n-Hexane (ACS grade) | TLC developing chamber |
| Ethyl acetate (ACS grade) | UV lamp (254 nm) |
| Dichloromethane (for sample loading) | Rotary evaporator |
| Anhydrous sodium sulfate or magnesium sulfate[3] | Collection tubes/flasks |
| TLC developing solvents (e.g., 9:1 Hexane:Ethyl Acetate) | Standard laboratory glassware |
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine an appropriate mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4.[7]
-
Prepare a dilute solution of the crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity if the compound does not move significantly from the baseline.[6]
-
Visualize the spots under a UV lamp. The more polar compounds will have lower Rf values.[2]
-
The optimal mobile phase for column chromatography will be slightly less polar than the one that gives the target Rf on TLC.[7]
Column Chromatography Procedure
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[6]
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Gently tap the column to aid in packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica gel, and evaporating the solvent. Carefully add the resulting powder to the top of the column.[8]
-
-
Elution:
-
Begin eluting the column with the determined mobile phase. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity (by increasing the percentage of ethyl acetate), is often effective for separating compounds with different polarities.[7]
-
-
Fraction Collection:
-
Collect the eluent in fractions using test tubes or small flasks.
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them.[7]
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound by comparing their TLC spots to a reference spot of the starting material (if available) and noting the separation from impurities.
-
Combine the pure fractions.[7]
-
Remove the solvent using a rotary evaporator to obtain the purified product.[9]
-
Confirm the purity of the final product using analytical techniques such as GC-MS or NMR spectroscopy.[10]
-
Data Presentation
The following table summarizes typical parameters and expected results for the column chromatography purification.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase. |
| TLC Rf of Pure Product | ~0.3 | In an appropriate mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).[7] |
| Expected Purity | >98% | Dependent on the crude sample and optimization of the chromatography conditions. |
| Expected Yield | 70-90% | Recovery from the column is typically high with proper technique. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Caption: Troubleshooting common issues in chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. This compound,(CAS# 261763-31-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2,6-Difluoro-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 1-(2,6-difluoro-3-methylphenyl)ethanone, a key building block in the development of novel therapeutics. The described synthetic strategy is a robust multi-step process commencing with the regioselective nitration of commercially available 2,6-difluorotoluene. Subsequent reduction, Sandmeyer reaction, and a final Grignard-based acylation with a Weinreb amide ensure a high-yielding and controlled synthesis suitable for large-scale production. This document includes comprehensive experimental procedures, tabulated quantitative data for each step, and detailed workflow diagrams to facilitate reproducibility and efficient synthesis in a research and development setting.
Introduction
1-(2,6-Difluoro-3-methylphenyl)ethanone and its derivatives are important intermediates in the pharmaceutical industry, often incorporated into the structure of biologically active molecules. The presence of the difluorophenyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to target proteins. A reliable and scalable synthesis of this key intermediate is therefore crucial for advancing drug discovery programs.
This application note details a four-step synthetic route designed for scalability and control over product purity. The chosen pathway, an organometallic approach, offers superior regioselectivity compared to a potential Friedel-Crafts acylation, which could lead to a mixture of isomers that are difficult to separate.
Overall Synthetic Pathway
The synthesis of 1-(2,6-difluoro-3-methylphenyl)ethanone is achieved through a four-step sequence starting from 2,6-difluorotoluene. The pathway involves the introduction of a functional group handle for subsequent carbon-carbon bond formation.
Caption: Overall synthetic route to 1-(2,6-difluoro-3-methylphenyl)ethanone.
Experimental Protocols and Data
Step 1: Synthesis of 2,6-Difluoro-3-nitrotoluene
The initial step involves the regioselective nitration of 2,6-difluorotoluene. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The interplay of these electronic effects and steric hindrance leads to the preferential nitration at the C3 position.[1]
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid (98%) in a reaction vessel, add 2,6-difluorotoluene at a controlled rate, maintaining the temperature below 10 °C.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (90%) and concentrated sulfuric acid (nitrating mixture) dropwise, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluorotoluene | 1.0 equivalent | Starting material |
| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent |
| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Reaction is exothermic and requires careful temperature control. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate the product. |
| Purification | Recrystallization or Column Chromatography | To isolate the desired 3-nitro isomer. |
| Expected Outcome | ||
| Major Product | 2,6-Difluoro-3-nitrotoluene | Based on directing group effects. |
| Yield | Moderate to Good | Dependent on reaction conditions and purification efficiency. |
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start -> add_nitrating_mix; add_nitrating_mix -> react; react -> quench; quench -> filter; filter -> wash; wash -> dry; dry -> purify; purify -> product; }
Caption: Workflow for the nitration of 2,6-difluorotoluene.
Step 2: Synthesis of 2,6-Difluoro-3-methylaniline
The nitro group of 2,6-difluoro-3-nitrotoluene is reduced to an amine to yield 2,6-difluoro-3-methylaniline. Several methods are effective for this transformation, including catalytic hydrogenation or reduction with metals in acidic media.
Experimental Protocol (Fe/HCl Reduction):
-
Charge a reaction vessel with 2,6-difluoro-3-nitrotoluene and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add iron powder and concentrated hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Neutralize the residue with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aniline by vacuum distillation or column chromatography.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluoro-3-nitrotoluene | 1.0 equivalent | Starting material |
| Iron Powder | 3.0 - 5.0 equivalents | Reducing agent |
| Concentrated Hydrochloric Acid | Catalytic to stoichiometric amount | Acid medium |
| Reaction Conditions | ||
| Solvent | Ethanol/Water | |
| Temperature | 70 - 80 °C (Reflux) | |
| Reaction Time | 2 - 4 hours | Monitor for completion. |
| Work-up & Purification | ||
| Work-up | Filtration, Neutralization, Extraction | |
| Purification | Vacuum Distillation or Column Chromatography | |
| Expected Outcome | ||
| Product | 2,6-Difluoro-3-methylaniline | |
| Yield | High | Typically, this reduction is high-yielding. |
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start -> add_reagents; add_reagents -> reflux; reflux -> cool_filter; cool_filter -> concentrate; concentrate -> neutralize_extract; neutralize_extract -> dry_concentrate; dry_concentrate -> purify; purify -> product; }
Caption: Workflow for the reduction of 2,6-difluoro-3-nitrotoluene.
Step 3: Synthesis of 1-Bromo-2,6-difluoro-3-methylbenzene
The amino group of 2,6-difluoro-3-methylaniline is converted to a bromo group via the Sandmeyer reaction.[2][3][4] This classic transformation proceeds through a diazonium salt intermediate.
Experimental Protocol:
-
Dissolve 2,6-difluoro-3-methylaniline in an aqueous solution of hydrobromic acid (48%) in a reaction vessel and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes at this temperature.
-
In a separate vessel, prepare a solution of copper(I) bromide in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2,6-Difluoro-3-methylaniline | 1.0 equivalent | Starting material |
| Sodium Nitrite | 1.05 - 1.2 equivalents | For diazotization |
| Hydrobromic Acid (48%) | 2.5 - 3.0 equivalents | |
| Copper(I) Bromide | 1.1 - 1.3 equivalents | Catalyst |
| Reaction Conditions | ||
| Diazotization Temperature | 0 - 5 °C | Critical to maintain low temperature. |
| Sandmeyer Reaction Temperature | 0 - 60 °C | Gradual warming after addition. |
| Reaction Time | 2 - 4 hours | |
| Work-up & Purification | ||
| Work-up | Extraction and washing | |
| Purification | Vacuum Distillation or Column Chromatography | |
| Expected Outcome | ||
| Product | 1-Bromo-2,6-difluoro-3-methylbenzene | |
| Yield | Good |
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start -> diazotization; prepare_cu_salt -> sandmeyer; diazotization -> sandmeyer; sandmeyer -> warm_heat; warm_heat -> extract_wash; extract_wash -> dry_concentrate; dry_concentrate -> purify; purify -> product; }
Caption: Workflow for the Sandmeyer reaction of 2,6-difluoro-3-methylaniline.
Step 4: Synthesis of 1-(2,6-Difluoro-3-methylphenyl)ethanone
The final step is the acylation of the Grignard reagent derived from 1-bromo-2,6-difluoro-3-methylbenzene. The use of N-methoxy-N-methylacetamide (Weinreb amide) as the acylating agent prevents the common side reaction of double addition, thus leading to a high yield of the desired ketone.[5][6]
Experimental Protocol:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a reaction flask and add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-2,6-difluoro-3-methylbenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux until the magnesium is consumed, forming the Grignard reagent.
-
In a separate flask, prepare a solution of N-methoxy-N-methylacetamide in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the cold solution of the Weinreb amide via a cannula.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or distillation.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 1-Bromo-2,6-difluoro-3-methylbenzene | 1.0 equivalent | |
| Magnesium Turnings | 1.1 - 1.2 equivalents | |
| N-methoxy-N-methylacetamide | 1.0 - 1.1 equivalents | Weinreb amide |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Grignard Formation Temperature | Room temperature to reflux | |
| Acylation Temperature | -78 °C to room temperature | |
| Reaction Time | 2 - 4 hours | |
| Work-up & Purification | ||
| Quenching | Saturated aq. NH₄Cl | |
| Purification | Column Chromatography or Distillation | |
| Expected Outcome | ||
| Product | 1-(2,6-Difluoro-3-methylphenyl)ethanone | |
| Yield | High | Weinreb amide acylation is typically high-yielding. |
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start -> grignard_formation; prepare_weinreb -> acylation; grignard_formation -> acylation; acylation -> warm_stir; warm_stir -> quench; quench -> extract_wash; extract_wash -> dry_concentrate; dry_concentrate -> purify; purify -> product; }
Caption: Workflow for the Grignard reaction and acylation.
Conclusion
The presented four-step synthesis provides a reliable and scalable route to 1-(2,6-difluoro-3-methylphenyl)ethanone. The methodology is well-suited for a laboratory setting and offers a clear pathway for process development and scale-up. The use of a Grignard reaction with a Weinreb amide in the final step is a key feature, ensuring a high-yielding and selective acylation. These detailed protocols and application notes should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone
Note: This guide focuses on the synthesis of 2',3'-Difluoro-4'-methylacetophenone, as extensive documentation and established protocols are available for this isomer. The principles and troubleshooting steps outlined here may provide valuable insights for the synthesis of the related 2',6'-Difluoro-3'-methylacetophenone, though direct experimental data for the latter is less prevalent. The most common and robust method for this synthesis is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2',3'-Difluoro-4'-methylacetophenone? A1: The most widely used method is the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is effective for introducing an acyl group onto the aromatic ring.[3]
Q2: What kind of yield and purity can I expect? A2: With an optimized protocol, yields can range from 70% to over 90%.[4] The crude product's purity may be lower, but purification through column chromatography or recrystallization can increase it to over 99%.[4]
Q3: Can I use acetic anhydride instead of acetyl chloride? A3: Yes, acetic anhydride can be used as the acylating agent. It is generally less reactive than acetyl chloride and might require slightly higher temperatures or longer reaction times. However, a key advantage is its lower sensitivity to moisture.[4]
Q4: How can I monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By using a suitable mobile phase, such as a mixture of hexane and ethyl acetate, you can separate the starting material from the product and determine when the reaction is complete.[1][4]
Q5: What are the primary safety concerns for this reaction? A5: The Friedel-Crafts acylation reaction involves hazardous materials. Anhydrous aluminum chloride reacts violently with water. Both AlCl₃ and acetyl chloride are corrosive and release hydrogen chloride (HCl) gas upon contact with moisture. The reaction should always be performed in a well-ventilated fume hood, under strictly anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] The quenching step with ice and acid is also highly exothermic and requires extreme caution.[1]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected.
-
Potential Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which causes deactivation.[4]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous grade solvents and reagents. The AlCl₃ should be a fine, free-flowing powder; if it appears clumpy, it has likely been hydrated and should not be used.[4]
-
-
Potential Cause 2: Insufficient Catalyst. The Lewis acid forms a complex with the ketone product, which means it is not a true catalyst in the traditional sense and is consumed during the reaction.[3][4]
-
Solution: Use a stoichiometric amount of the Lewis acid. A slight excess, typically 1.1 to 1.3 equivalents relative to the acylating agent, is recommended to drive the reaction to completion.[4]
-
-
Potential Cause 3: Suboptimal Reaction Temperature. The reaction kinetics are highly dependent on temperature.
-
Solution: During the addition of reagents, maintain a low temperature (0-5 °C) to control the initial exothermic reaction. Afterward, allow the mixture to warm to room temperature or gently heat it (e.g., 40-50 °C) to ensure the reaction goes to completion. Use TLC to monitor the consumption of the starting material.[4]
-
Problem 2: My final product contains significant impurities.
-
Potential Cause 1: Unreacted Starting Material. The presence of unreacted 1,2-difluoro-3-methylbenzene indicates an incomplete reaction.
-
Solution: Ensure the catalyst is active and used in the correct stoichiometric amount. You can try moderately increasing the reaction time or temperature, while monitoring progress with TLC to avoid the formation of side products.[4]
-
-
Potential Cause 2: Formation of Isomeric Byproducts. Although the directing effects of the substituents favor the desired product, harsh reaction conditions (e.g., high temperatures) can reduce selectivity and lead to the formation of other isomers.[4]
-
Solution: Maintain careful control over the reaction temperature. If isomer formation is a persistent issue, purification via column chromatography is the most effective separation method.[4]
-
-
Potential Cause 3: Issues During Workup. Improper quenching or extraction can introduce impurities or lead to product loss. Emulsions can form during the aqueous wash, trapping the product.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
Data is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Condition D |
| Lewis Acid (eq.) | 1.0 | 1.2 | 1.5 | 1.2 |
| Temperature (°C) | 25 | 0 → 45 | 70 | 0 |
| Time (h) | 4 | 4 | 2 | 8 |
| Yield (%) | 65 | 88 | 72 (with byproducts) | 55 |
| Purity (crude, %) | 85 | 92 | 75 | 90 |
Source: Adapted from BenchChem[4]
Table 2: Common Impurities and Identification Methods
| Impurity | Potential Cause | Identification Method |
| 1,2-difluoro-3-methylbenzene | Incomplete reaction | GC-MS, ¹H NMR |
| Isomeric Acetophenones | Non-selective acylation (high temp.) | GC-MS, ¹H NMR, HPLC |
| Poly-acylated Products | Highly activating conditions | GC-MS, ¹H NMR |
| Hydrolysis Products | Improper workup, moisture | LC-MS, IR Spectroscopy |
Source: Adapted from BenchChem[4].
Experimental Protocols
Protocol: Synthesis of 2',3'-Difluoro-4'-methylacetophenone via Friedel-Crafts Acylation
This protocol details the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene.[1][4]
Materials:
-
1,2-difluoro-3-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen). Place the flask in an ice-water bath.[4]
-
Catalyst Suspension: Under the nitrogen atmosphere, carefully add anhydrous AlCl₃ (1.2 eq.) to the flask, followed by anhydrous DCM to create a stirrable suspension.[1]
-
Reagent Addition: In a separate dry flask, prepare a solution of 1,2-difluoro-3-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.[1][4]
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes. Maintain the internal temperature between 0-5 °C throughout the addition. Vigorous stirring is essential.[4]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, the mixture can be gently warmed to 40-45 °C for 1-2 hours.[1][4]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and cautiously pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This step is highly exothermic and should be performed with extreme care in a fume hood.[1][4]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[1]
-
Washing: Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with saturated brine.[1][4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2',3'-Difluoro-4'-methylacetophenone.[2][4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2',3'-Difluoro-4'-methylacetophenone.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
Technical Support Center: Friedel-Crafts Synthesis of Substituted Acetophenones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning side reactions encountered during the Friedel-Crafts synthesis of substituted acetophenones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation is resulting in a very low yield or failing completely. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylations can often be attributed to several critical factors related to your reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1][2]
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][3] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1][3]
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid catalyst.[1][4][5] This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required.[1][4][5]
-
Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation of the substrate.[1]
Troubleshooting Workflow for Low or No Product Yield
References
Technical Support Center: Optimizing Reactions for 2',6'-Difluoro-3'-methylacetophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and subsequent reactions of 2',6'-Difluoro-3'-methylacetophenone. The guidance provided is based on established principles of organic synthesis, with a focus on temperature optimization for the Friedel-Crafts acylation, a common method for the preparation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what is the general temperature strategy?
A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation of 1,3-difluoro-2-methylbenzene. The general temperature strategy involves a two-stage approach to control the reaction's exothermicity and then drive it to completion. The initial addition of reagents is typically carried out at a low temperature, such as 0-5 °C, to manage the initial exothermic reaction.[1] After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and may be gently heated to 40-50 °C to ensure the reaction goes to completion.[1]
Q2: Can acetic anhydride be used as an alternative to acetyl chloride in the Friedel-Crafts acylation?
A2: Yes, acetic anhydride can be used as the acylating agent instead of acetyl chloride.[1] It is less reactive, which may necessitate slightly higher reaction temperatures or longer reaction times to achieve a comparable yield. However, a key advantage of acetic anhydride is its lower sensitivity to moisture compared to acetyl chloride.[1]
Q3: What are the primary causes of low yield in the synthesis of this compound?
A3: Low yields in the Friedel-Crafts acylation are often due to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate it.[1]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (at least 1.1 to 1.3 equivalents relative to the acylating agent) is required.[1]
-
Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient amount of time or at an adequate temperature after the initial addition, unreacted starting materials will remain, leading to a lower yield.[1]
Q4: How can the formation of isomeric byproducts be minimized?
A4: The formation of isomeric byproducts during Friedel-Crafts acylation can be influenced by reaction conditions. While the directing effects of the substituents on the aromatic ring guide the acylation to the desired position, harsh conditions can reduce selectivity.[1] To minimize isomer formation, it is crucial to optimize the reaction temperature, avoiding excessively high temperatures.[1] Using a less reactive solvent system can also improve selectivity.[1] Purification techniques like column chromatography are effective for separating any isomers that do form.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, properly stored Lewis acid. The catalyst should be a fine, free-flowing powder. | [1] |
| Insufficient amount of Lewis acid catalyst. | Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent to account for complexation with the product. | [1] | |
| Incomplete Reaction (Starting material remains) | Reaction time is too short or the temperature is too low. | After the initial low-temperature addition, allow the reaction to stir at room temperature for 2-4 hours. If the reaction is sluggish, gently warm the mixture to 40-50 °C for 1-2 hours, monitoring by TLC. | [1] |
| Formation of Impurities and Side Products | Reaction temperature is too high, leading to reduced selectivity. | Start the reaction at a low temperature (0-5 °C) during reagent addition. Avoid aggressive heating; a gentle warming to 40-50 °C is often sufficient. | [1] |
| Improper quenching of the reaction. | Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. | [1] | |
| Emulsion Formation During Workup | Complex mixture of product, byproducts, and catalyst residues. | Use a brine wash (saturated aqueous NaCl solution) to help break up emulsions during the extraction process. | [1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from procedures for analogous fluorinated acetophenones.
Materials:
-
1,3-Difluoro-2-methylbenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Ice bath
Procedure:
-
Setup: Assemble a dry three-necked flask with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.[1]
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,3-difluoro-2-methylbenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.[1]
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature between 0-5 °C with vigorous stirring.[1]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently warm the mixture to 40-45 °C for 1-2 hours.[1]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[1]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Recommended Value | Citation |
| Initial Reaction Temperature | 0-5 °C | [1] |
| Secondary Reaction Temperature | Room Temperature or 40-50 °C | [1] |
| Reaction Time | 2-4 hours at room temperature | [1] |
| Acetyl Chloride Equivalents | 1.1 eq. | [1] |
| Aluminum Chloride Equivalents | 1.2 eq. | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 2',6'-Difluoro-3'-methylacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2',6'-Difluoro-3'-methylacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?
A1: The primary impurities typically encountered are:
-
Isomeric Byproducts: Friedel-Crafts acylation on a substituted aromatic ring can sometimes yield small quantities of other isomers. The directing effects of the fluorine and methyl groups on the starting material (1,3-difluoro-2-methylbenzene) will largely favor the desired this compound, but minor isomers can still form.
-
Unreacted Starting Materials: Residual 1,3-difluoro-2-methylbenzene or the acetylating agent (e.g., acetyl chloride or acetic anhydride) may remain if the reaction has not gone to completion.[1]
-
Residual Catalyst: Traces of the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) and its hydrolysis products can be present if the workup procedure is not thorough.[2]
-
Solvent Residue: The solvent used in the reaction or workup may not be completely removed.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including isomeric byproducts and residual starting materials. The mass spectrum provides a unique fragmentation pattern that can confirm the identity of the main product and help in the structural elucidation of unknown impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a C18 column, is a powerful tool for quantifying the purity of the final product and detecting less volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): NMR is invaluable for confirming the structure of the desired product and identifying impurities. ¹⁹F NMR is particularly useful for distinguishing between different fluorinated isomers.
Q3: What is the expected yield and purity of this compound after purification?
A3: With an optimized synthesis and purification protocol, yields for similar Friedel-Crafts acylation reactions can range from 70% to over 90%.[1] While the purity of the crude product can be significantly lower, purification techniques like column chromatography or recrystallization can achieve a purity of >99%.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow. | - Evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities. | - Re-heat the solution and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Allow the solution to cool more slowly at room temperature before moving to an ice bath.- Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.[5] |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were not washed properly, or washed with a solvent in which they are too soluble. | - Reduce the amount of solvent used for recrystallization. You can test the mother liquor for remaining product by evaporating a small sample.- Cool the mother liquor to a lower temperature to try and recover more product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored | - Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | - The eluent system is not optimized.- The column was overloaded with the sample.- The column was not packed properly, leading to channeling. | - Use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation between the product and impurities (a good target Rf for the product is 0.25-0.35). A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[1]- Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.[6]- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks.[6] |
| Product elutes too quickly or too slowly | - The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Streaking or tailing of spots on TLC/fractions | - The sample is not soluble in the eluent.- The sample was loaded in a solvent that is too polar.- The column is overloaded. | - Dissolve the sample in the minimum amount of the eluent or a slightly more polar solvent before loading.- If the sample is not very soluble in the eluent, consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[7]- Reduce the amount of sample loaded onto the column. |
Data Presentation
The following table provides a comparison of common purification methods for aromatic ketones, with expected outcomes based on typical laboratory results.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | - Simple and cost-effective.- Can yield very pure crystalline product. | - Requires the compound to be a solid at room temperature.- Finding a suitable solvent can be time-consuming.- May not be effective for removing impurities with similar solubility. |
| Column Chromatography | >98% | 70-95% | - Highly effective for separating compounds with different polarities.- Can be used for both solid and liquid products. | - More time-consuming and requires larger volumes of solvent.- Can result in some product loss on the column. |
| Vacuum Distillation | 95-99% | 80-95% | - Effective for purifying liquids with different boiling points.- Can be scaled up for larger quantities. | - Requires specialized glassware.- Not suitable for heat-sensitive compounds.- May not effectively separate isomers with very close boiling points. |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)[8][9]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent composition. A good starting point is a 9:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Elution: Carefully add the eluent to the column and apply gentle pressure (if necessary) to begin the separation. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Purification Workflow
Caption: Decision tree for selecting a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low conversion in Grignard synthesis of acetophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of acetophenones. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the Grignard synthesis of acetophenone?
A1: Low yields in Grignard reactions are typically due to a few critical factors:
-
Presence of Moisture: Grignard reagents are highly reactive with protic solvents, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing its effective concentration and lowering the yield.[1][2] It is crucial to use oven-dried or flame-dried glassware and anhydrous solvents.[3]
-
Impure Reactants: Impurities in the magnesium turnings (e.g., magnesium oxide layer), the alkyl/aryl halide, or the electrophile can inhibit the reaction or lead to side reactions.[1]
-
Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration can lead to the use of insufficient reagent, resulting in incomplete conversion of the starting material.[4]
-
Side Reactions: Several side reactions can compete with the desired ketone formation, consuming the Grignard reagent or the product. Common side reactions include Wurtz coupling, enolization of the electrophile, and over-addition to form a tertiary alcohol.[2][5][6]
-
Reaction Temperature: The reaction temperature plays a significant role. Higher temperatures can favor the formation of side products.[7]
Q2: How can I determine the exact concentration of my Grignard reagent?
A2: It is highly recommended to titrate a small aliquot of the prepared Grignard reagent before use to determine its molarity accurately. This ensures the correct stoichiometry is used in the main reaction. A common and reliable method is titration with iodine.
Q3: Can I use acetyl chloride as an electrophile to synthesize acetophenone with a Grignard reagent?
A3: While it is possible to use acetyl chloride, it is generally not the preferred method for synthesizing ketones like acetophenone using a Grignard reagent. The initially formed acetophenone is also reactive towards the Grignard reagent, leading to a subsequent reaction that forms a tertiary alcohol as a significant byproduct.[8][9] This over-addition is difficult to control and often results in a mixture of products and a lower yield of the desired ketone.[8] Using a less reactive electrophile like a nitrile (e.g., benzonitrile) or a Weinreb amide is generally more effective for preparing ketones.[1][3]
Q4: What is Wurtz coupling and how can I minimize it?
A4: The Wurtz coupling is a side reaction where the Grignard reagent reacts with the unreacted alkyl/aryl halide to form a homocoupled product (e.g., biphenyl in the case of phenylmagnesium bromide).[5][10] This side reaction consumes both the Grignard reagent and the starting halide, thus reducing the yield of the desired product. To minimize Wurtz coupling, it is advisable to add the halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide in the reaction mixture.[2]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low conversion in the Grignard synthesis of acetophenones.
Problem 1: The Grignard reaction does not initiate.
| Possible Cause | Suggested Solution |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction. |
| Wet Glassware or Solvents | Ensure all glassware is rigorously dried in an oven or by flame-drying under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Impure Halide | Use pure, dry alkyl or aryl halide. Distill the halide if necessary. |
Problem 2: Low yield of acetophenone.
| Possible Cause | Suggested Solution |
| Inaccurate Grignard Concentration | Titrate the Grignard reagent before use to determine its exact concentration and use the appropriate stoichiometric amount (typically 1.1-1.5 equivalents relative to the nitrile).[3] |
| Side Reaction: Wurtz Coupling | During Grignard reagent preparation, add the halide dropwise to the magnesium suspension to keep the halide concentration low and minimize coupling.[2] |
| Side Reaction: Over-addition to form Tertiary Alcohol (with acyl chlorides) | Use a less reactive electrophile such as a nitrile (e.g., benzonitrile) or a Weinreb amide to avoid the formation of tertiary alcohol byproducts.[1][3] |
| Side Reaction: Enolization of Electrophile | If the electrophile has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization. Use a non-protic, less basic Grignard reagent if possible, or a different synthetic route. |
| Suboptimal Reaction Temperature | Control the reaction temperature. The addition of the Grignard reagent to the electrophile is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[1][7] |
| Incomplete Hydrolysis | Ensure the acidic workup is sufficient to completely hydrolyze the intermediate imine salt to the ketone.[11] |
Data Presentation
Table 1: Reported Yields for the Synthesis of Acetophenone Derivatives via Grignard Reaction with Nitriles
| Grignard Reagent | Nitrile | Product | Yield (%) |
| Phenylmagnesium bromide | Acetonitrile | Acetophenone | High[3] |
| Methylmagnesium bromide | Benzonitrile | Acetophenone | High[3] |
| Methylmagnesium bromide | 4-Methylbenzonitrile | 4-Methylacetophenone | 94.5[3] |
Table 2: Reported Yields for the Synthesis of Ketones via Grignard Reaction with Acetyl Chloride
| Grignard Reagent | Acyl Chloride | Product | Yield (%) |
| Phenylmagnesium bromide | Acetyl chloride | Acetophenone | 72[12] |
| 4-Chlorophenylmagnesium bromide | Acetyl chloride | 1-(4-chlorophenyl)ethanone | 83[12] |
Note: Yields can vary significantly based on reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Acetophenone from Benzonitrile and Methylmagnesium Bromide
Materials:
-
Benzonitrile
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
10% Aqueous hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nitrile: In the round-bottom flask, dissolve benzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Addition of Grignard Reagent: Place the methylmagnesium bromide solution (1.1-1.5 equivalents) in the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of benzonitrile at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to ensure completion.[3]
-
Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Slowly and carefully add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate imine salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude acetophenone can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of Acetophenone from Phenylmagnesium Bromide and Acetyl Chloride
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Prepare a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Reaction with Acetyl Chloride: In a separate oven-dried flask under an inert atmosphere, dissolve acetyl chloride (1 equivalent) in anhydrous diethyl ether and cool the solution to -10 to -5 °C.
-
Addition: Slowly add the prepared phenylmagnesium bromide solution to the cooled acetyl chloride solution via a cannula or dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of acetophenone.
Caption: Troubleshooting flowchart for low yield in acetophenone synthesis.
Caption: Common side reactions in the Grignard synthesis of acetophenone.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.in [brainly.in]
- 12. rsc.org [rsc.org]
Preventing byproduct formation in chalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during chalcone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during chalcone synthesis via the Claisen-Schmidt condensation, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Solution |
| Low or No Product Yield | Inactive or improper catalyst. | Use fresh, high-purity NaOH or KOH.[1] |
| Suboptimal temperature or reaction time. | Gradually increase temperature or extend reaction time, monitoring by TLC.[1] | |
| Poor substrate reactivity. | Ensure appropriate electron-donating/withdrawing groups are on the reactants.[1] | |
| Formation of Multiple Byproducts | Cannizzaro Reaction: Self-condensation of the aromatic aldehyde in the presence of a strong base.[2] | Add the aldehyde slowly to the reaction mixture containing the ketone and catalyst. Use milder basic conditions or add the base slowly.[2] |
| Michael Addition: The enolate adds to the newly formed chalcone.[3] | Use a slight excess of the aldehyde. Perform the reaction at a lower temperature.[3] | |
| Self-Condensation of Ketone: The ketone is highly enolizable and reacts with itself. | Slowly add the aldehyde to the reaction mixture containing the ketone and catalyst. Use a milder base or lower the reaction temperature. | |
| Product Loss During Workup | The product is partially soluble in the wash solvent. | Use ice-cold water for washing to minimize solubility.[1] |
| Inefficient recrystallization. | Optimize the recrystallization solvent system; use a minimal amount of hot solvent.[1] | |
| Dark Brown or Black Reaction Mixture | Side reactions or product degradation due to excessive heat. | Maintain the reaction temperature below 65°C.[4] |
| Prolonged reaction times at high temperatures. | Monitor the reaction closely with TLC and stop it once the starting material is consumed.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chalcones?
A1: The most common and convenient method for synthesizing chalcones is the Claisen-Schmidt condensation.[2] This is a base-catalyzed crossed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde that does not have an α-hydrogen (like benzaldehyde).[2]
Q2: What are the most common side-products in chalcone synthesis?
A2: The primary side-products in chalcone synthesis can include:
-
Cannizzaro reaction products: Occurs when the aromatic aldehyde self-condenses in the presence of a strong base.[2]
-
Michael addition adducts: The newly formed chalcone can be attacked by another enolate or other nucleophiles present in the reaction mixture.[2][3]
-
Self-condensation products of the ketone: If the ketone has reactive α-hydrogens, it can react with itself.[2]
-
Polymerization products: Chalcones can sometimes polymerize, especially under certain light or temperature conditions.[2]
-
Unreacted starting materials: Incomplete reactions can leave significant amounts of acetophenone and benzaldehyde in the product mixture.[2]
Q3: How can I prevent the Cannizzaro reaction?
A3: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde, yielding a primary alcohol and a carboxylic acid.[2] To minimize this, it is recommended to first react the acetophenone with the base catalyst to form the carbanion before adding the benzaldehyde.[2] This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.
Q4: How can I minimize the Michael addition side reaction?
A4: The Michael addition occurs when an enolate attacks the β-carbon of the newly formed α,β-unsaturated chalcone.[3] To suppress this side reaction, consider the following strategies:
-
Use milder bases: This reduces the concentration of the enolate.[3]
-
Control the temperature: Running the reaction at lower temperatures, such as in an ice bath, can significantly reduce the rate of the Michael addition.[3]
-
Monitor reaction time: Closely monitor the reaction's progress using TLC to avoid prolonged reaction times after the chalcone has formed.[3]
-
Adjust stoichiometry: Using a slight excess of the aldehyde can help to ensure the complete consumption of the enolizable ketone.[3]
Q5: What are the advantages of "green chemistry" approaches like solvent-free grinding for chalcone synthesis?
A5: Green chemistry methods offer significant benefits by reducing environmental impact and often improving reaction efficiency. Solvent-free grinding, which involves physically grinding the solid reactants with a solid catalyst (e.g., NaOH), eliminates the need for hazardous organic solvents.[5] This technique frequently leads to shorter reaction times, simpler product isolation via filtration, and high product yields.[5]
Quantitative Data on Chalcone Synthesis
The following tables summarize the impact of various parameters on reaction yield.
Table 1: Comparison of Conventional and Green Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Reflux | KOH | Ethanol | 4 h | 9.2 | [6] |
| Grinding | KOH | None | 0.5 h | 32.6 | [6] |
| Ultrasound | KOH | Methanol/Water | 6-8 h | ~40-60 | |
| Micellar | Various Bases | Water with Surfactant | 24 h | 56-70 | |
| Conventional Stirring | NaOH | Ethanol | 2-3 h | 58-89 |
Note: Yields are highly dependent on the specific substrates used. The data above is for the synthesis of the parent chalcone from acetophenone and benzaldehyde.[2]
Table 2: Optimization of Conditions for Chalcone Synthesis in Micellar Media
| Entry | Solvent/Surfactant | Base | Chalcone Yield (%) | Michael Adduct Yield (%) |
| 1 | EtOH | NaOH | 59 | 8 |
| 2 | H₂O | NaOH | 70 | 0 |
| 3 | CTAB (at CMC) | NaOH | 56 | 11 |
| 4 | CTAB (5 x CMC) | NaOH | 65 | 9 |
| 5 | CTAB (61 x CMC) | NaOH | 61 | 8 |
| 6 | CTAB (5 x CMC) | KOH | 62 | 9 |
| 7 | CTAB (5 x CMC) | K₂CO₃ | 64 | 10 |
Reaction conditions: benzaldehyde (1 mmol), acetophenone (1 mmol), base (1 mmol); surfactant solution (1 mL), room temperature, 24 h. Yields were estimated by ¹H NMR.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux to Minimize Byproducts
This protocol is a standard procedure for the synthesis of chalcones, with modifications to minimize side reactions.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (5 mL)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture over a period of 15-20 minutes.[3]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[5]
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[3]
Protocol 2: Green Synthesis via Solvent-Free Grinding
This solvent-free method can offer higher yields and shorter reaction times, with a reduced environmental impact.[2]
Materials:
-
Substituted acetophenone (0.005 mol)
-
Solid KOH (0.84 g)
-
Substituted benzaldehyde (0.005 mol)
-
Mortar and pestle
-
Chloroform
-
Ethanol
Procedure:
-
In a mortar, grind 0.005 mol of acetophenone with 0.84 g of solid KOH for 30 minutes.[2]
-
Add 0.005 mol of benzaldehyde to the mixture.
-
Continue to grind the mixture for an additional 50 minutes.[2]
-
After grinding, dilute the solid mass with cold deionized water and let it stand at room temperature for 24 hours to allow for precipitation.[2]
-
Extract the product with three 10 mL portions of chloroform.[2]
-
Evaporate the combined organic phases.
-
Purify the obtained chalcone by recrystallization from ethanol.[2]
Visualizations
Caption: Mechanism of base-catalyzed chalcone synthesis.
Caption: Byproduct formation pathways in chalcone synthesis.
Caption: Troubleshooting workflow for chalcone synthesis.
References
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center for the purification of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your purification experiments.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | - Secondary interactions with the stationary phase (e.g., silanol interactions).- Mobile phase pH is too close to the analyte's pKa.- High sample load. | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[1]- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[1]- Mobile Phase Additives: In reversed-phase chromatography, consider adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[1]- Reduce Sample Load: Decrease the concentration or volume of the injected sample.[1] |
| Co-elution with Impurities | - Insufficient resolution with the chosen chromatographic conditions.- Impurities have very similar polarity to the target compound. | - Optimize Selectivity: - Change Stationary Phase: Switch to a column with different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a fluorinated phase).[1] - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[1]- Utilize Mobile Phase Additives: Ion-pairing reagents or modifiers like TFE can enhance separation.[1]- Employ an Orthogonal Technique: If co-elution persists, consider a different purification technique with an alternative separation mechanism (e.g., switch from reversed-phase HPLC to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC)).[1] |
| Analyte Elutes in the Void Volume (Reversed-Phase HPLC) | - The compound is too polar and is not retained on the non-polar stationary phase. | - Use a More Retentive Column: Consider a column with a higher carbon load or an embedded polar group.[1]- Use 100% Aqueous Mobile Phase: If your column is compatible, starting with a 100% aqueous mobile phase can increase retention.[1]- Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can increase retention.[1]- Consider a Fluorinated Stationary Phase: These phases can offer unique selectivity and enhanced retention for fluorinated analytes.[1][2] |
| Sample Loss of Volatile Fluorinated Compounds | - Low boiling points and high vapor pressures leading to evaporation during solvent removal or on-column.[3] | - Use Low Temperatures: Perform solvent removal at reduced temperatures.[3]- Efficient Condensing: Use a high-performance condenser and a cold trap (e.g., dry ice/acetone or liquid nitrogen bath).[3]- Controlled Vacuum: Avoid high vacuum if possible. A Kugelrohr apparatus or atmospheric pressure distillation can be alternatives for extremely volatile compounds.[3]- Adapt Flash Chromatography: Use specialized stationary phases and techniques to minimize evaporation during flash chromatography.[3] |
| Presence of Inorganic Salts in the Purified Product | - Incomplete removal during the workup phase. | - Thorough Washing: Wash the organic layer multiple times with water or brine.[4]- Filtration: Filter the organic solution through a pad of celite or silica gel.[4] |
| Product Contamination with Starting Material | - Incomplete reaction. | - Drive the Reaction to Completion: Increase the reaction time, temperature, or the amount of the limiting reagent.[4]- Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to ensure the complete conversion of the starting material.[4] |
| Product Degradation (e.g., Hydrolysis) | - Exposure to moisture during workup or purification. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and perform the purification under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a purification method for a new fluorinated aromatic compound?
A1: A good starting point is to evaluate the compound's polarity and solubility.[1]
-
For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both with 0.1% formic acid or TFA.[1]
-
For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more suitable. A column with a polar stationary phase (e.g., amide, silica) and a mobile phase gradient from high organic content to higher aqueous content is a good starting point.[1]
Q2: How can I improve the separation of isomers of fluorinated aromatic compounds?
A2: Separating isomers of fluorinated aromatic compounds can be challenging due to their similar physical properties.
-
Fluorinated Stationary Phases: These columns can provide unique selectivity for halogenated compounds and are effective in separating positional isomers.[2][5] The retention time on these columns often correlates with the fluorine content of the analyte.[2]
-
Phenyl-Hexyl Columns: These columns can also offer different selectivity compared to standard C18 columns, which can be beneficial for isomer separation.[1]
-
Mobile Phase Optimization: The use of 2,2,2-trifluoroethanol (TFE) as a mobile phase component has been shown to be effective for separating cresol isomers on fluorinated columns.[5]
Q3: My fluorinated compound is volatile. What purification techniques are most suitable?
A3: For volatile fluorinated compounds, techniques that minimize sample loss are crucial.
-
Fractional Distillation: This is an ideal method for separating compounds with different boiling points.[3]
-
Preparative Gas Chromatography (Prep-GC): This high-resolution technique is well-suited for separating volatile compounds.[3]
-
Adapted Flash Chromatography: This technique can be used with specific stationary phases and methods to reduce evaporation.[3]
-
Liquid-Liquid Extraction: This is useful for removing non-volatile or polar impurities.[3]
Q4: Are there any special considerations for handling fluorinated aromatic compounds during purification?
A4: Yes, some smaller fluorinated compounds can be volatile, so they should be handled in a well-ventilated area, and the use of sealed vials for analysis is recommended.[1] Additionally, some sulfonyl fluorides can be susceptible to hydrolysis, so it is advisable to work in a dry environment and store them under an inert atmosphere at low temperatures.[4]
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific compound.
1. Slurry Preparation:
-
Dissolve the crude fluorinated aromatic compound in a minimal amount of the chosen eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture).[4]
2. Column Packing:
-
Pack a glass column with silica gel using the wet slurry method with the initial eluent.[4]
3. Loading the Sample:
-
Wet Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel or celite, and then evaporate the solvent. Load the resulting dry powder onto the column.[1]
4. Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure, keeping in mind the volatility of your compound.
General Protocol for Reversed-Phase HPLC Method Development
1. Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile or Methanol.
2. Gradient Elution:
-
Begin with a shallow gradient to scout for the approximate elution conditions (e.g., 5% to 95% B over 20 minutes).
3. Optimization:
-
Isocratic vs. Gradient: Based on the scouting run, decide if an isocratic or a more optimized gradient elution is necessary.
-
Solvent Choice: If separation is poor, try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.[1]
-
Column Chemistry: If co-elution is a persistent issue, switch to a column with a different stationary phase, such as a phenyl-hexyl or a fluorinated phase.[1]
Visualizations
Troubleshooting Workflow for Purification of Fluorinated Aromatic Compounds
Caption: A workflow diagram for troubleshooting common purification challenges.
References
Technical Support Center: Scaling Up 2',6'-Difluoro-3'-methylacetophenone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis and scale-up of 2',6'-Difluoro-3'-methylacetophenone. The information is primarily based on established protocols for the structurally similar compound, 2',3'-Difluoro-4'-methylacetophenone, which is also synthesized via Friedel-Crafts acylation. The challenges and solutions are expected to be highly relevant.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low yields in the Friedel-Crafts acylation of difluorinated toluenes are a common challenge. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried before use, use anhydrous solvents, and a fresh, finely powdered catalyst. Clumped catalyst may be hydrated and inactive.[1] |
| Insufficient Catalyst | The catalyst forms a complex with the ketone product, so a stoichiometric amount is required. Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the acylating agent.[1] |
| Poor Reagent Quality | Impurities in the starting materials (1,3-difluoro-2-methylbenzene or acetyl chloride) can interfere with the reaction. Use high-purity (≥98%) reagents. Consider distilling the starting materials if purity is a concern.[1] |
| Inadequate Reaction Temperature | The reaction may be sluggish at low temperatures. Start the reaction at 0-5 °C during reagent addition to control the initial exotherm, then allow it to warm to room temperature or gently heat to 40-50 °C to drive the reaction to completion.[1] |
Issue 2: Impure Final Product (Multiple Spots on TLC or Peaks in GC-MS)
Impurities often arise from side reactions or incomplete reactions.
| Potential Impurity | Identification and Solution |
| Isomeric Byproducts | Friedel-Crafts acylation can sometimes yield different isomers. Harsh reaction conditions may reduce selectivity. Optimize the reaction temperature and consider a less reactive solvent. Purification via column chromatography is the most effective separation method.[1] |
| Unreacted Starting Material | The presence of unreacted 1,3-difluoro-2-methylbenzene indicates an incomplete reaction. Increase the reaction time or moderately increase the temperature. Ensure the catalyst is active and used in the correct stoichiometric amount.[1] |
| Workup Issues | Improper quenching and extraction can lead to impurities. Emulsions during aqueous workup can trap the product. Quench the reaction by slowly adding the mixture to ice and concentrated HCl. If an emulsion forms, adding a saturated brine solution can help break it.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable Lewis acid catalyst for this reaction?
A1: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for Friedel-Crafts acylation reactions.[1]
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to separate the starting material from the product. The product, being more polar, will have a lower Rf value.[1]
Q3: What are the expected yields and purity for this type of reaction?
A3: With an optimized protocol, yields for similar Friedel-Crafts acylations can range from 70% to over 90%. Commercially available analogues typically have a purity of 97% or higher. Crude product purity can be significantly lower but can be improved to >99% through purification techniques like column chromatography or recrystallization.[1]
Q4: What are the key safety precautions for this synthesis?
A4: The Friedel-Crafts acylation reaction has several hazards. Aluminum chloride reacts violently with water. Both AlCl₃ and acetyl chloride are corrosive and release HCl gas upon contact with moisture. The reaction should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).[1][2]
Q5: The reaction mixture turned dark or tarry. What could be the cause?
A5: Darkening or charring of the reaction mixture often indicates decomposition or side reactions. This can be caused by excessively high temperatures, a highly reactive acylating agent, or concentrated reagents. Ensure careful temperature control, adequate dilution with a solvent, and consider a milder Lewis acid if the problem persists.[3]
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation
This protocol is adapted from the synthesis of a structurally similar compound, 2',3'-Difluoro-4'-methylacetophenone.[1][4]
Materials:
-
1,3-difluoro-2-methylbenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel with anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.[1][4]
-
Reagent Addition: In a separate flask, prepare a solution of 1,3-difluoro-2-methylbenzene and acetyl chloride in anhydrous DCM. Add this solution to the dropping funnel and then add it dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature between 0-5 °C with vigorous stirring.[1][4]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-45 °C for 1-2 hours.[1]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[1][4]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient).[1][5]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for scaling up production.
References
Technical Support Center: Optimizing Catalyst Choice for 2',6'-Difluoro-3'-methylacetophenone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2',6'-Difluoro-3'-methylacetophenone. The primary focus is on optimizing catalyst selection and reaction conditions to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via Friedel-Crafts acylation of 2,4-difluorotoluene.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the Friedel-Crafts acylation of 2,4-difluorotoluene are common and can stem from several factors. Here are the primary culprits and their solutions:
-
Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) by moisture.[1]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acid. The catalyst should be a fine, free-flowing powder; if it's clumpy, it may be hydrated and inactive.[1]
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is required.[1]
-
Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent (e.g., acetyl chloride). A slight excess can help drive the reaction to completion.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical for both reaction rate and selectivity.
-
Solution: Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction. Then, allow the reaction to slowly warm to room temperature or gently heat it (e.g., to 40-50 °C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
-
Incomplete Reaction: The presence of unreacted 2,4-difluorotoluene indicates an incomplete reaction.
-
Solution: Increase the reaction time or moderately increase the temperature. Verify that the catalyst is active and used in the correct stoichiometric amount.[1]
-
Question: My final product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities often arise from side reactions or incomplete reactions. The primary concerns are isomeric byproducts and residual starting materials.[1]
-
Isomeric Byproducts: Friedel-Crafts acylation can sometimes yield different isomers. The directing effects of the substituents on 2,4-difluorotoluene should favor the desired this compound. However, harsh reaction conditions can reduce selectivity.[1]
-
Solution: Optimize the reaction temperature and consider a less reactive solvent system if isomer formation is significant. Purification via column chromatography is the most effective way to separate isomers. Recrystallization can also be effective if a suitable solvent system is found.[1]
-
-
Unreacted Starting Material: The presence of unreacted 2,4-difluorotoluene is a common impurity.
-
Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature. Most unreacted starting material can be removed during purification by vacuum distillation or column chromatography.[1]
-
-
Workup Issues: Improper quenching and extraction can lead to impurities. Emulsion formation during the aqueous workup is a common problem that can trap the product or byproducts.[1]
-
Solution: Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Use a brine wash to help break up emulsions during extraction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for this synthesis?
A1: Anhydrous aluminum chloride (AlCl₃) is the most widely used and generally effective Lewis acid catalyst for Friedel-Crafts acylation reactions.[1][2] Other Lewis acids like iron(III) chloride (FeCl₃) or metal triflates can also be used.[3][4]
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride can be used. It is less reactive than acetyl chloride and may require slightly higher temperatures or longer reaction times. An advantage is that it is generally less sensitive to moisture.[1]
Q3: What is the expected yield and purity for this synthesis?
A3: With an optimized protocol, yields can range from 70% to over 90%. The purity of the crude product can be significantly lower, but it can be improved to >99% through purification techniques like column chromatography or recrystallization.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This will allow you to determine when the starting material has been consumed and the product has formed.
Q5: What are the key safety precautions for this reaction?
A5: The Friedel-Crafts acylation is hazardous. Aluminum chloride reacts violently with water. Both AlCl₃ and acetyl chloride are corrosive and release HCl gas upon contact with moisture. The reaction should be performed in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is also highly exothermic and requires caution.[1][2]
Data Presentation
Table 1: Effect of Catalyst and Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B (Optimized) | Condition C | Condition D |
| Lewis Acid (eq.) | 1.0 | 1.2 | 1.5 | 1.2 |
| Temperature (°C) | 25 | 25 -> 45 | 70 | 0 |
| Time (h) | 4 | 4 | 2 | 8 |
| Yield (%) | 65 | 88 | 72 (with byproducts) | 55 |
| Purity (crude, %) | 85 | 92 | 75 | 90 |
| Data is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions. Condition B represents an optimized protocol.[1] |
Table 2: Common Impurities and Identification Methods
| Impurity | Potential Cause | Identification Method |
| 2,4-difluorotoluene | Incomplete reaction | GC-MS, ¹H NMR |
| Isomeric Acetophenones | Non-selective acylation | GC-MS, ¹H NMR, HPLC |
| Poly-acylated Products | Highly activating conditions | GC-MS, ¹H NMR |
| Hydrolysis Products | Improper workup | LC-MS, IR Spectroscopy |
| Based on common impurities found in similar Friedel-Crafts acylation reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the Friedel-Crafts acylation of 2,4-difluorotoluene.
Materials:
-
2,4-difluorotoluene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated brine solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.[1]
-
Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.2 eq.) to the flask, followed by anhydrous DCM to create a suspension.[1]
-
Reagent Addition: Add a solution of 2,4-difluorotoluene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM to the dropping funnel.[1]
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature between 0-5 °C. Vigorous stirring is essential.[1]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-45 °C for 1-2 hours.[1]
-
Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[1]
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with saturated brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.[1]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
How to avoid ortho-para isomer formation in acylation reactions
Controlling Regioselectivity and Avoiding Ortho-Para Isomer Formation
Welcome to the Technical Support Center for Acylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation experiments, with a specific focus on controlling the position of substitution on aromatic rings.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of ortho and para isomers in my Friedel-Crafts acylation reaction?
A1: The formation of ortho and para isomers is a fundamental aspect of electrophilic aromatic substitution (EAS) on benzene rings that have an activating, ortho-para directing substituent. These substituents, typically electron-donating groups (e.g., -CH₃, -OCH₃, -OH), activate the ring by donating electron density, making it more nucleophilic.[1][2] This donation stabilizes the carbocation intermediate (the sigma complex) formed during the electrophilic attack. The stabilization is most effective when the electrophile adds to the ortho or para positions, leading to the formation of these isomers.[3]
Q2: What are the main factors that determine the ortho-to-para isomer ratio?
A2: The primary factor is steric hindrance . The para position is generally less sterically hindered than the ortho position, which is adjacent to the existing substituent. Therefore, the para product is often the major product.[4] Bulky acylating agents or bulky substituents on the aromatic ring will further favor the formation of the para isomer. Electronic factors and reaction conditions, such as temperature and the choice of catalyst or solvent, can also influence the ratio.[4]
Q3: Can I achieve 100% selectivity for a single isomer?
A3: Achieving 100% selectivity is highly challenging but can be approached in certain cases. Methods like shape-selective catalysis using zeolites can provide very high selectivity for the para isomer.[5][6] For ortho-selectivity, strategies involving chelation with a directing group can be highly effective. However, in many standard reactions, a mixture of isomers is common, and subsequent purification is required.
Q4: My aromatic ring is substituted with an electron-withdrawing group (e.g., -NO₂, -CN, -C=O). Why is my acylation reaction failing?
A4: Friedel-Crafts acylation is an electrophilic aromatic substitution, which means it works best on electron-rich (activated) aromatic rings. Electron-withdrawing groups are "deactivators"; they pull electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles.[4][7] Rings with strongly deactivating groups often fail to react under standard Friedel-Crafts conditions.[4][7][8]
Strategies for Controlling Regioselectivity
Controlling the site of acylation is crucial for synthesizing the desired molecule efficiently. Below are key strategies to steer the reaction towards a specific isomer.
Strategy 1: Exploiting Steric Hindrance for Para-Selectivity
The most straightforward way to enhance para-selectivity is to increase steric hindrance around the ortho positions. This can be achieved in two ways:
-
Using a Bulky Acylating Reagent: A sterically demanding acylating agent will have difficulty approaching the ortho positions, thus favoring attack at the more accessible para position.
-
Using a Bulky Catalyst: Large catalyst systems can create a sterically crowded environment that favors the formation of the less hindered para isomer.
Strategy 2: Shape-Selective Catalysis with Zeolites
Zeolites are microporous crystalline aluminosilicates with a well-defined pore structure.[9] They can act as solid acid catalysts and provide "shape selectivity."
-
Reactant Selectivity: Only reactants small enough to fit into the zeolite pores can react.
-
Product Selectivity: Only products that are small enough to diffuse out of the pores will be observed.
-
Transition-State Selectivity: Reactions with bulky transition states that cannot form within the pores are inhibited.[10]
For acylation, if the ortho isomer's transition state is too bulky to form within the zeolite's channels, the reaction is funneled towards the formation of the slimmer para isomer, leading to very high selectivity.[6][10] Zeolite H-beta, for instance, has been shown to be an effective catalyst for the para-selective acylation of aromatic compounds like naphthalene.[5]
Strategy 3: Chelation-Controlled Ortho-Acylation
To favor the typically less-favored ortho isomer, a directing group can be used. A directing group is a substituent on the ring that can chelate (form a ring-like complex) with the Lewis acid catalyst and the acylating agent. This brings the electrophile into close proximity to the ortho position, forcing the reaction to occur there.
Troubleshooting Guide
Issue 1: My reaction yield is low or the reaction is not proceeding.
| Possible Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | Your starting material has strong electron-withdrawing groups (-NO₂, -CF₃, -CN, etc.).[4][7] Consider using a more activated (electron-rich) substrate if possible, or explore alternative synthetic routes. |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4][7] Ensure all glassware is oven-dried, use anhydrous solvents, and use fresh or newly opened catalyst. |
| Insufficient Catalyst | The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][7] Stoichiometric amounts (at least 1 equivalent) of the catalyst are often required.[4][11] |
| Suboptimal Temperature | The reaction may require heating to overcome the activation energy. Incrementally increase the temperature while monitoring for side product formation. Excessively high temperatures can cause decomposition.[4][12] |
Issue 2: I am getting a poor ratio of ortho/para isomers.
| Possible Cause | Troubleshooting Steps |
| Insufficient Steric Hindrance | The acylating agent and ring substituent are not bulky enough to strongly disfavor ortho attack. Try using a more sterically demanding acylating agent (e.g., pivaloyl chloride instead of acetyl chloride). |
| Kinetic vs. Thermodynamic Control | Isomer ratios can be dependent on reaction time and temperature. For some substrates like naphthalene, lower temperatures favor the kinetic (alpha) product, while higher temperatures allow for equilibration to the more stable thermodynamic (beta) product.[12] |
| Non-Optimal Catalyst | The catalyst is not providing sufficient selectivity. For high para-selectivity, consider switching to a shape-selective solid acid catalyst like H-Y or H-beta zeolite.[6] |
Issue 3: My reaction is producing a lot of dark, tar-like material.
| Possible Cause | Troubleshooting Steps |
| Excessive Heat | The reaction temperature is too high, leading to decomposition of the starting material or product.[12] Reduce the temperature and consider longer reaction times. |
| Prolonged Reaction Time | Leaving the reaction for too long, especially at elevated temperatures, can promote side reactions and degradation.[12] Monitor the reaction by TLC and quench it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Para-Selective Acylation of Anisole using a Zeolite Catalyst
This protocol describes a general method for achieving high para-selectivity in the acylation of an activated aromatic compound.
Materials:
-
Anisole
-
Acetic Anhydride
-
Zeolite H-beta catalyst (activated by heating under vacuum)
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Add the activated Zeolite H-beta catalyst to the flask.
-
Add anhydrous toluene, followed by anisole.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add acetic anhydride dropwise to the reaction mixture.
-
Continue refluxing and monitor the reaction progress using TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. The catalyst can often be washed, reactivated, and reused.
-
Work up the filtrate using a standard aqueous wash and extraction procedure.
-
Purify the product by column chromatography or distillation to isolate the predominantly para-acylated product.
Decision Workflow for Method Selection
References
- 1. leah4sci.com [leah4sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Degradation pathways for 2',6'-Difluoro-3'-methylacetophenone under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2',6'-Difluoro-3'-methylacetophenone under acidic conditions. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation under acidic conditions for acetophenone derivatives is generally initiated by the protonation of the carbonyl oxygen. This is followed by tautomerization to form an enol intermediate.[1][2] The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the electron density and may affect the rate of enolization. Potential subsequent degradation routes could involve hydrolysis or further reactions of the enol intermediate. Forced degradation studies are recommended to elucidate the specific pathways for this molecule.[3][4]
Q2: What are the typical stress conditions for inducing degradation of an acetophenone derivative under acidic conditions?
A2: Forced degradation studies are employed to determine the intrinsic stability of a compound.[5] For acid hydrolysis, it is common to use hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[6] The experiments are often conducted at elevated temperatures (e.g., 40°C, 60°C) to accelerate degradation.[6][7] It is crucial to also run control samples, including the active pharmaceutical ingredient (API) without acid, and the acid solution without the API, to differentiate between acid-catalyzed and thermal degradation.[7]
Q3: My this compound sample shows no degradation under initial acidic stress conditions. What should I do?
A3: If no degradation is observed, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase Acid Concentration: Gradually increase the molarity of the acid (e.g., from 0.1 M to 1 M HCl).[6]
-
Increase Temperature: Raise the temperature in increments (e.g., from 40°C to 60°C or higher).[7]
-
Extend Exposure Time: Increase the duration of the experiment. Forced degradation studies can range from several hours to several days.[3][6]
-
Use a Co-solvent: If solubility is a concern, a co-solvent can be used, but its potential interaction with the degradation process should be evaluated.[4]
Q4: I am observing multiple degradation products. How can I identify the primary degradants?
A4: To identify primary degradation products, it is beneficial to take kinetic time points during the degradation study.[7] Analyzing samples at various intervals will help you observe the formation and potential subsequent degradation of different products. The primary degradants are those that appear first, while secondary degradants will form from the primary ones over time.
Troubleshooting Guides
Issue 1: High Variability in Degradation Results
-
Possible Cause: Inconsistent experimental conditions.
-
Solution: Ensure precise control over temperature, acid concentration, and sample preparation. Use calibrated equipment and maintain a consistent workflow for all experiments.
-
Possible Cause: Sample Purity.
-
Solution: Verify the purity of your starting material (this compound). Impurities can lead to unexpected side reactions and variable results.
Issue 2: Unexpected Degradation in Control Samples
-
Possible Cause: Thermal Degradation.
-
Solution: If the sample without acid shows degradation at elevated temperatures, this indicates thermal instability. The degradation observed in the acidic sample will be a combination of thermal and acid-catalyzed degradation.[7] It is important to quantify the degradation in the thermal control to isolate the effect of the acid.
-
Possible Cause: Photodegradation.
-
Solution: Acetophenone derivatives can be susceptible to light.[8] Protect your samples from light by using amber vials or covering your glassware with aluminum foil, especially if experiments are conducted over extended periods.
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 M HCl in a sealed vial. Prepare a separate sample with 1 M HCl.
-
Control Sample: Mix the same volume of the stock solution with an equal volume of water.
-
Acid Blank: Prepare a sample containing only the 0.1 M and 1 M HCl solutions.
-
-
Incubation: Place all samples in a heating block or water bath set to a specific temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the samples by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Temperature (°C) | Duration (hours) | Concentration of Stress Agent | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acid Hydrolysis | 60 | 24 | 0.1 M HCl | 15% | 2 |
| Acid Hydrolysis | 60 | 24 | 1 M HCl | 45% | 4 |
| Thermal | 60 | 24 | N/A | 5% | 1 |
| Photolytic | 25 | 48 | N/A (UV light exposure) | 10% | 1 |
| Oxidative | 25 | 24 | 3% H₂O₂ | 20% | 3 |
Note: The data in this table is illustrative and will vary depending on the specific experimental outcomes.
Visualizations
Caption: Potential initial steps in the acid-catalyzed degradation of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajrconline.org [ajrconline.org]
- 4. ijsdr.org [ijsdr.org]
- 5. pharmasm.com [pharmasm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
Recrystallization vs. vacuum distillation for 2',6'-Difluoro-3'-methylacetophenone purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2',6'-Difluoro-3'-methylacetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) comparing recrystallization and vacuum distillation, complete with detailed experimental protocols and data to inform your choice of purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and vacuum distillation. The choice between these methods depends on the physical state of your crude product (solid or oil), the nature of the impurities, and the desired scale of purification. Column chromatography is also a viable option for high-purity small-scale purifications.[1][2]
Q2: When should I choose recrystallization over vacuum distillation?
A2: Recrystallization is the preferred method if your crude this compound is a solid at room temperature. It is particularly effective at removing small amounts of impurities that have different solubility profiles from the desired product. Recrystallization is often simpler to set up for smaller lab-scale purifications.
Q3: When is vacuum distillation the better option?
A3: Vacuum distillation is ideal if your crude product is an oil or a low-melting solid. It is also highly effective for separating the product from non-volatile impurities or impurities with significantly different boiling points. This method is readily scalable for larger quantities.
Q4: What are the expected yield and purity for each method?
A4: With an optimized protocol, both methods can yield high purity, often exceeding 99%.[1] The recovery, however, can vary. Recrystallization yields can be lower due to the solubility of the product in the cold solvent. Vacuum distillation, when performed carefully, can offer very high recovery rates. For a comparative overview, please refer to the data presentation table below.
Q5: What are the common impurities I might encounter?
A5: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include unreacted starting materials, isomeric byproducts from the acylation reaction, and poly-acylated products.[1]
Data Presentation: Recrystallization vs. Vacuum Distillation
| Parameter | Recrystallization | Vacuum Distillation |
| Typical Purity | >99% | >99% |
| Typical Yield | 70-90% | 85-95% |
| Best For | Solid crude product | Liquid or low-melting crude product |
| Scalability | Good for lab scale | Excellent for lab and pilot scale |
| Key Equipment | Glassware, heat source, filtration apparatus | Distillation glassware, vacuum pump, heating mantle |
Experimental Protocols
Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound from ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water (optional, as an anti-solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol to ensure it is a suitable solvent (good solubility when hot, poor solubility when cold).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.
Vacuum Distillation Protocol
This protocol provides a general procedure for the vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Round-bottom flasks
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Thermometer and manometer
Procedure:
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure. A typical pressure for the distillation of substituted acetophenones is in the range of 1-10 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask.
-
Collecting Fractions:
-
Forerun: Collect the initial distillate, which will contain any low-boiling impurities, in a separate receiving flask.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Residue: Stop the distillation before the distillation flask is completely dry to avoid the concentration of high-boiling impurities.
-
-
Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. | Add more solvent to the hot solution. Reheat to dissolve the oil and cool slowly. Consider a solvent with a lower boiling point. |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure product. |
| Low recovery of purified product | Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | Inappropriate solvent choice, trapping impurities. Cooling was too rapid. | Select a different solvent or a mixed solvent system. Allow the solution to cool more slowly to promote the formation of purer crystals. |
Vacuum Distillation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| "Bumping" or unstable boiling | Uneven heating. Lack of boiling chips or inadequate stirring. | Ensure uniform heating with a heating mantle and vigorous stirring. Add fresh boiling chips or a magnetic stir bar. |
| Product solidifies in the condenser | The condenser water is too cold. The product has a high melting point. | Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature. |
| Poor vacuum | Leaks in the system. The vacuum pump is not functioning correctly. | Check all joints and seals for proper sealing. Ensure the vacuum pump is properly maintained and the cold trap is effective. |
| Poor separation of product and impurities | Inefficient distillation column. Distillation rate is too fast. | Use a fractionating column for components with close boiling points. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
Visualizations
Caption: Decision workflow for purifying this compound.
References
Validation & Comparative
1H NMR Characterization of 2',6'-Difluoro-3'-methylacetophenone: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2',6'-Difluoro-3'-methylacetophenone. Due to the limited availability of public experimental data for this specific compound, this report leverages data from structurally similar acetophenone derivatives to provide a reliable predictive characterization. This information is intended for researchers, scientists, and professionals in drug development and materials science.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for acetophenone and several of its derivatives. This comparative data allows for an estimation of the chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. The predicted values for the target molecule are included based on the analysis of these related compounds.
| Compound Name | Acetyl Protons (-COCH₃) | Methyl Protons (Ar-CH₃) | Aromatic Protons | Solvent |
| This compound | ~2.6 ppm (t) | ~2.3 ppm (s) | H-4': ~7.3-7.5 ppm (m)H-5': ~7.0-7.2 ppm (m) | CDCl₃ |
| Acetophenone [1] | 2.62 ppm (s) | - | 7.97 ppm (t, J=4.5 Hz, 2H)7.58 ppm (t, J=7.0 Hz, 1H)7.47 ppm (t, J=7.5 Hz, 2H) | CDCl₃ |
| 4'-Fluoroacetophenone [1] | 2.58 ppm (s) | - | 7.97-8.00 ppm (q, 2H)7.13 ppm (t, J=8.8 Hz, 2H) | CDCl₃ |
| 3'-Methylacetophenone [2] | 2.57 ppm (s) | 2.40 ppm (s) | 7.77 ppm (s, 1H)7.75 ppm (d, 1H)7.35 ppm (t, 1H)7.34 ppm (d, 1H) | CDCl₃ |
| 2',4'-Difluoroacetophenone | Not Available | - | Not Available | Not Available |
Predicted ¹H NMR Spectrum for this compound
Based on the comparative data, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:
-
Acetyl Protons (-COCH₃): Expected around δ 2.6 ppm. Due to coupling with the two adjacent fluorine atoms, this signal is predicted to be a triplet.
-
Aromatic Methyl Protons (Ar-CH₃): Expected around δ 2.3 ppm as a singlet.
-
Aromatic Protons (H-4' and H-5'): These protons will appear in the aromatic region (δ 7.0-7.5 ppm). Their signals will be complex multiplets due to proton-proton and proton-fluorine couplings.
Structural and Signaling Pathway Diagram
The following diagram illustrates the structure of this compound and the key through-bond (J-coupling) interactions that influence the ¹H NMR spectrum.
Caption: Structure and key J-coupling interactions in this compound.
Experimental Protocol for ¹H NMR Characterization
This section provides a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.
-
Set the spectral width to a range of -2 to 12 ppm.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment with a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals.
This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound based on comparative data from analogous structures. The provided experimental protocol outlines a standardized approach for obtaining high-quality NMR data for this and similar compounds.
References
Comparative Analysis of 13C NMR Spectral Data: 2',6'-Difluoro-3'-methylacetophenone and Structural Analogs
For Immediate Release
Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts (δ) for 2',6'-Difluoro-3'-methylacetophenone and selected analogs. The data for the analogs are sourced from publicly available databases and scientific literature, providing a solid basis for comparison. The chemical shifts for this compound are predicted based on the analysis of its structural analogs.
| Carbon Atom | This compound (Predicted) | 2',6'-Difluoroacetophenone | 3'-Methylacetophenone[1][2] | 4'-Methylacetophenone[3][4] |
| C=O | ~195-200 ppm | ~193 ppm | 198.3 ppm[5] | 198.0 ppm[5] |
| -COCH₃ | ~30-35 ppm | ~31 ppm | 26.6 ppm[5] | 26.5 ppm[5] |
| Ar-C1' | ~115-120 (t) ppm | ~112 (t) ppm | 137.2 ppm[5] | 134.7 ppm[5] |
| Ar-C2' | ~160-165 (dd) ppm | ~162 (dd) ppm | 128.4 ppm[5] | 129.2 ppm[5] |
| Ar-C3' | ~120-125 (d) ppm | ~112 (d) ppm | 133.8 ppm[5] | 128.4 ppm[5] |
| Ar-C4' | ~130-135 (d) ppm | ~132 (d) ppm | 125.6 ppm[5] | 143.9 ppm[5] |
| Ar-C5' | ~115-120 (d) ppm | ~112 (d) ppm | 128.7 ppm[5] | 129.2 ppm[5] |
| Ar-C6' | ~160-165 (dd) ppm | ~162 (dd) ppm | 128.4 ppm[5] | 128.4 ppm[5] |
| Ar-CH₃ | ~15-20 ppm | - | 21.3 ppm[5] | 21.6 ppm[5] |
Note: Predicted values for this compound are based on the influence of fluorine and methyl substituents on the aromatic ring. 'd' denotes a doublet, 't' denotes a triplet, and 'dd' denotes a doublet of doublets, arising from C-F coupling.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of 13C NMR spectra for small organic molecules like acetophenone derivatives.
1. Sample Preparation:
-
Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a frequency of 100 MHz or higher for ¹³C nuclei.
-
Standard room temperature (e.g., 298 K) is typically used.
3. Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, although this may be shortened to decrease experiment time.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Perform baseline correction.
Structural Comparison of Acetophenone Analogs
The following diagram illustrates the structural differences between this compound and its analogs, highlighting the substituent patterns on the aromatic ring that give rise to the observed differences in their 13C NMR spectra.
Caption: Structural relationships between the target compound and its analogs.
Structure Elucidation Workflow
The logical workflow for elucidating the structure of an unknown acetophenone derivative using 13C NMR spectroscopy in conjunction with other techniques is depicted below.
Caption: Logical workflow for structure elucidation using 13C NMR.
References
- 1. 3'-Methylacetophenone(585-74-0) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Methylacetophenone | C9H10O | CID 11455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032608) [hmdb.ca]
- 4. 4'-Methylacetophenone(122-00-9) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Predictive Guide to the Mass Spectrometry Fragmentation of 2',6'-Difluoro-3'-methylacetophenone and Comparative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2',6'-Difluoro-3'-methylacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages established fragmentation principles of aromatic ketones and acetophenone derivatives to forecast its mass spectrum. Furthermore, we offer a comparative overview of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which are invaluable for comprehensive structural elucidation. Detailed experimental protocols for acquiring mass spectrometry data are also provided to facilitate empirical studies.
Mass Spectrometry Fragmentation Analysis
The mass spectrum of an aromatic ketone is typically characterized by several key fragmentation pathways. For this compound (Molecular Formula: C₉H₈F₂O, Molecular Weight: 170.16 g/mol ), the primary fragmentation events under electron ionization are predicted to be alpha-cleavage and subsequent neutral losses.
Aromatic ketones generally produce a prominent molecular ion peak (M⁺), which in this case is expected at an m/z of 170. The most common fragmentation pathway for acetophenones is the alpha-cleavage, leading to the loss of the methyl group or the entire acetyl group.[1][2]
Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺): The intact molecule after the loss of one electron, with a predicted m/z of 170.
-
Loss of a Methyl Radical (M-15): Alpha-cleavage of the bond between the carbonyl carbon and the methyl group is anticipated to be a major fragmentation route, resulting in a stable acylium ion at m/z 155. This is often a prominent peak in the spectra of acetophenones.[1]
-
Loss of an Acetyl Radical (M-43): Cleavage of the bond between the aromatic ring and the carbonyl group would lead to the formation of a difluoro-methylphenyl radical and an acetyl cation at m/z 43. The corresponding aromatic fragment ion would be at m/z 127.
-
Formation of a Difluoro-methylbenzoyl Cation: The acylium ion formed by the loss of the methyl group (m/z 155) can further lose a molecule of carbon monoxide (CO), a common fragmentation pathway for benzoyl cations, to yield a difluoro-methylphenyl cation at m/z 127.
The following table summarizes the predicted major fragments for this compound.
| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Proposed Structure | Fragmentation Pathway |
| Molecular Ion | 170 | [C₉H₈F₂O]⁺ | Ionization of the parent molecule |
| Acylium Ion | 155 | [C₈H₅F₂O]⁺ | Loss of a methyl radical (•CH₃) |
| Aromatic Cation | 127 | [C₇H₅F₂]⁺ | Loss of an acetyl radical (•COCH₃) or loss of CO from the m/z 155 fragment |
| Phenyl Cation | 77 | [C₆H₅]⁺ | Further fragmentation of the aromatic ring (less likely to be a major peak) |
| Acetyl Cation | 43 | [CH₃CO]⁺ | Alpha-cleavage forming the acetyl cation |
Comparative Analytical Techniques
While mass spectrometry provides valuable information about the molecular weight and fragmentation of a compound, a comprehensive structural characterization relies on multiple analytical techniques. NMR and IR spectroscopy offer complementary data for the unambiguous identification of this compound.
| Analytical Technique | Information Provided | Predicted Data for this compound |
| ¹H NMR | Provides information about the chemical environment of hydrogen atoms. | - Aromatic protons (2H) appearing as multiplets in the aromatic region, with splitting patterns influenced by fluorine-proton coupling.- A singlet for the acetyl protons (3H) around δ 2.6 ppm.- A singlet for the aromatic methyl protons (3H) around δ 2.3 ppm. |
| ¹³C NMR | Provides information about the chemical environment of carbon atoms. | - A carbonyl carbon resonance around δ 195-200 ppm.- Carbons attached to fluorine will show characteristic splitting (C-F coupling).- Resonances for the aromatic carbons, the acetyl methyl carbon, and the aromatic methyl carbon. |
| IR Spectroscopy | Identifies functional groups present in the molecule. | - A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.- C-F stretching bands in the region of 1100-1300 cm⁻¹.- Aromatic C-H and C=C stretching bands. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for the analysis of aromatic ketones like this compound using GC-MS is as follows.[3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
Comparative FT-IR Spectral Analysis: 2',6'-Difluoro-3'-methylacetophenone and Structural Analogs
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2',6'-Difluoro-3'-methylacetophenone against structurally related acetophenone derivatives. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide presents predicted spectral data based on the analysis of its structural analogs. The information herein is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound.
Data Summary of FT-IR Absorption Peaks
The following table summarizes the key FT-IR absorption peaks for this compound and its selected alternatives. The data for the target compound are predicted based on the known vibrational frequencies of functional groups in similar chemical environments.
| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~1710-1690 (Predicted) | ~3100-3000 (Predicted) | ~2980-2870 (Predicted) | ~1280-1100 (Predicted) | ~1615, ~1480 (Predicted) |
| Acetophenone | ~1685 | ~3060 | ~2960, ~2925 | - | ~1600, ~1580, ~1450 |
| 3'-Methylacetophenone | ~1684 | ~3050 | ~2970, ~2920 | - | ~1605, ~1585, ~1440 |
| 2',4'-Difluoroacetophenone | ~1680 | ~3080 | ~2930 | ~1270, ~1140 | ~1610, ~1500, ~1430 |
Interpretation of Spectral Data
The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For acetophenone and its derivatives, the most prominent absorption bands are associated with the carbonyl (C=O) group, aromatic and aliphatic C-H bonds, and in the case of fluorinated compounds, the C-F bonds.
-
Carbonyl (C=O) Stretching: In acetophenone, the strong C=O stretching vibration typically appears around 1685 cm⁻¹.[1][2] The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to non-conjugated ketones. For this compound, the presence of electron-withdrawing fluorine atoms is expected to cause a slight shift in the C=O stretching frequency, likely to a slightly higher wavenumber, predicted to be in the range of 1690-1710 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weaker bands in the 3000-3100 cm⁻¹ region.[1] Aliphatic C-H stretching from the methyl groups (both on the acetyl and the aromatic ring) will appear as sharper peaks in the 2850-3000 cm⁻¹ range.[1]
-
Carbon-Fluorine (C-F) Stretching: The presence of fluorine atoms on the aromatic ring of this compound will give rise to strong C-F stretching bands, which are typically found in the 1100-1280 cm⁻¹ region of the infrared spectrum.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually result in several bands of varying intensity in the 1450-1600 cm⁻¹ region.[1]
Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
The following is a generalized protocol for obtaining an FT-IR spectrum of a liquid sample, such as this compound, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a widely used technique for liquid and solid samples as it requires minimal sample preparation.[3][4][5]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Record a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument's software will automatically ratio the single beam spectrum of the sample against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Workflow for Comparative FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the comparative analysis of the FT-IR spectrum of an unknown acetophenone derivative against known reference compounds.
Caption: Logical workflow for the comparative analysis of FT-IR spectra.
This guide provides a foundational framework for the FT-IR spectral analysis of this compound. For definitive structural elucidation, it is recommended to corroborate these findings with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
References
A Comparative Analysis of the Reactivity of 2',6'-Difluoro-methylacetophenone and Non-Fluorinated Methylacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2',6'-difluoro-methylacetophenone and its non-fluorinated analog, methylacetophenone. The introduction of fluorine atoms at the ortho positions of the phenyl ring significantly alters the electronic and steric environment of the carbonyl group, leading to notable differences in reactivity. Understanding these differences is crucial for reaction design, catalyst selection, and the development of novel chemical entities in medicinal chemistry and materials science. This comparison is based on established principles of physical organic chemistry, supported by available data on substituent effects.
Theoretical Basis for Reactivity Comparison
The reactivity of the carbonyl group in acetophenones is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects:
Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). In 2',6'-difluoro-methylacetophenone, the two ortho-fluoro substituents significantly withdraw electron density from the aromatic ring and, by extension, from the carbonyl carbon. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
While fluorine also possesses an electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens. The Hammett constants, which quantify the electronic influence of substituents, show that fluorine has a positive sigma value (σ), indicating its electron-withdrawing nature. For a para-fluoro substituent, the σp value is +0.06, and for a meta-fluoro substituent, the σm value is +0.34. Although ortho-substituent effects are more complex and not captured by a single Hammett constant due to the interplay of steric and electronic factors (the "ortho effect"), the strong inductive effect is expected to be a major contributor to the overall electronic environment.[1][2][3]
In contrast, the non-fluorinated methylacetophenone has a methyl group, which is weakly electron-donating through hyperconjugation. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone.
Steric Effects:
The presence of two fluorine atoms in the ortho positions of 2',6'-difluoro-methylacetophenone introduces steric hindrance around the carbonyl group. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the reaction rate.[4] However, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), so the steric hindrance may be less significant compared to larger ortho-substituents. The overall impact on reactivity will be a balance between the activating electronic effect and the deactivating steric effect.
Qualitative Reactivity Comparison in Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Based on the electronic and steric effects discussed, a qualitative comparison of the reactivity of 2',6'-difluoro-methylacetophenone and methylacetophenone in nucleophilic addition reactions can be made:
-
2',6'-Difluoro-methylacetophenone: The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to significantly enhance the electrophilicity of the carbonyl carbon. This electronic activation is likely to be the dominant factor, leading to a higher intrinsic reactivity towards nucleophiles compared to methylacetophenone. While some steric hindrance from the ortho-fluorines exists, it is not expected to completely negate the powerful electronic activation.
-
Methylacetophenone: The electron-donating nature of the methyl group slightly deactivates the carbonyl group towards nucleophilic attack compared to unsubstituted acetophenone.
Therefore, it is predicted that 2',6'-difluoro-methylacetophenone will be more reactive towards nucleophilic addition than methylacetophenone.
Data Presentation
The following table summarizes the expected differences in reactivity based on the analysis of substituent effects.
| Feature | 2',6'-Difluoro-methylacetophenone | Methylacetophenone | Rationale |
| Electronic Effect of Substituents | Strong electron-withdrawal (-I effect) from two ortho-fluorines. | Weak electron-donation (+I, hyperconjugation) from the methyl group. | Fluorine is highly electronegative, while alkyl groups are electron-donating. |
| Electrophilicity of Carbonyl Carbon | High | Moderate | Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon. |
| Steric Hindrance at Carbonyl Group | Moderate | Low | Two ortho-substituents create a more hindered environment. |
| Predicted Reactivity in Nucleophilic Addition | Higher | Lower | The strong activating electronic effect of the difluoro substitution is expected to outweigh the moderate steric hindrance. |
Experimental Protocols
To quantitatively compare the reactivity of 2',6'-difluoro-methylacetophenone and methylacetophenone, a kinetic study of a suitable nucleophilic addition reaction can be performed. The reduction of the ketone to the corresponding alcohol using a hydride reducing agent, such as sodium borohydride, is a common and well-studied reaction. The reaction progress can be monitored using techniques like UV-Vis spectroscopy or gas chromatography.
Representative Experimental Protocol: Kinetic Analysis of Ketone Reduction by Sodium Borohydride
Objective: To determine and compare the second-order rate constants for the reduction of 2',6'-difluoro-methylacetophenone and methylacetophenone with sodium borohydride.
Materials:
-
2',6'-Difluoro-methylacetophenone
-
Methylacetophenone
-
Sodium borohydride (NaBH₄)
-
Anhydrous isopropanol (solvent)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2',6'-difluoro-methylacetophenone in anhydrous isopropanol (e.g., 0.1 M).
-
Prepare a stock solution of methylacetophenone in anhydrous isopropanol (e.g., 0.1 M).
-
Prepare a fresh stock solution of sodium borohydride in anhydrous isopropanol (e.g., 1.0 M). The concentration should be in large excess compared to the ketone to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of a dilute solution of each ketone in isopropanol to determine the wavelength of maximum absorbance (λmax) for the carbonyl group's n→π* transition.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the predetermined λmax for the respective ketone.
-
Equilibrate a quartz cuvette containing a known concentration of the ketone solution in the thermostatted cell holder at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of the sodium borohydride stock solution to the cuvette, quickly mixing the contents.
-
Immediately start recording the absorbance at λmax as a function of time. The absorbance will decrease as the ketone is converted to the alcohol.
-
Continue data collection until the reaction is complete (i.e., the absorbance stabilizes).
-
Repeat the experiment with the other ketone under identical conditions (concentrations, temperature).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of NaBH₄), the reaction rate is dependent on the concentration of the ketone.
-
Plot ln(A) versus time, where A is the absorbance. A linear plot indicates pseudo-first-order kinetics.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of sodium borohydride: k = k' / [NaBH₄].
-
Compare the second-order rate constants for the two ketones to quantitatively assess their relative reactivities.
-
Mandatory Visualization
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Methylacetophenone Isomers
For researchers, scientists, and drug development professionals, the precise identification of structural isomers is a critical step in ensuring the efficacy, safety, and intellectual property of a compound. The subtle shift of a methyl group on the acetophenone scaffold, creating 2-methylacetophenone, 3-methylacetophenone, and 4-methylacetophenone, results in distinct physicochemical properties that can be unequivocally differentiated through modern spectroscopic techniques. This guide provides a comprehensive comparison of the spectroscopic signatures of these three isomers, supported by experimental data and detailed methodologies.
The positional isomerism in methylacetophenone significantly influences the electronic environment of the molecule, leading to unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. While all three isomers share the same molecular formula (C₉H₁₀O) and molecular weight (134.18 g/mol ), the relative position of the methyl and acetyl groups dictates their characteristic spectral data.[1]
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the three methylacetophenone isomers, enabling a clear and direct comparison.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm) [1]
| Proton Assignment | 2-Methylacetophenone | 3-Methylacetophenone | 4-Methylacetophenone |
| Acetyl Protons (-COCH₃) | ~2.51 | ~2.57 | ~2.54 |
| Methyl Protons (-CH₃) | ~2.54 | ~2.40 | ~2.38 |
| Aromatic Protons | ~7.19-7.66 (m) | ~7.34-7.77 (m) | ~7.23 (d), ~7.84 (d) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Carbon Assignment | 2-Methylacetophenone | 3-Methylacetophenone | 4-Methylacetophenone |
| Carbonyl Carbon (C=O) | ~201.5 | ~198.3 | ~198.0 |
| Acetyl Carbon (-COCH₃) | ~29.5 | ~26.6 | ~26.5 |
| Methyl Carbon (-CH₃) | ~21.5 | ~21.3 | ~21.6 |
| Aromatic Carbons | ~125.5, 128.7, 131.3, 132.0, 138.2, 138.5 | ~125.6, 128.4, 128.7, 133.8, 137.2, 138.3 | ~128.4, 129.2, 134.7, 143.9 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Methylacetophenone | 3-Methylacetophenone | 4-Methylacetophenone |
| C=O Stretch | ~1685 | ~1687 | ~1682 |
| Aromatic C=C Stretch | ~1605, 1450 | ~1607, 1478 | ~1607, 1574 |
| C-H Stretch (Aromatic) | ~3060 | ~3065 | ~3052 |
| C-H Stretch (Aliphatic) | ~2925 | ~2923 | ~2923 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | 2-Methylacetophenone | 3-Methylacetophenone | 4-Methylacetophenone |
| Molecular Ion [M]⁺ | 134 | 134 | 134 |
| Base Peak | 119 | 119 | 119 |
| Other Significant Fragments | 91, 65 | 91, 65 | 91, 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the methylacetophenone isomer was dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug directly into a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: The instrument was tuned and shimmed for optimal resolution. A standard proton pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans were co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled carbon pulse sequence was employed. The spectral width was set to approximately 240 ppm. A longer acquisition time and a greater number of scans (typically 128 or more) were used to obtain a high-quality spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample of the methylacetophenone isomer was placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to acquire the spectra.
-
Data Acquisition: A background spectrum of the empty salt plates was first recorded. The sample was then placed in the sample holder, and the spectrum was recorded over the range of 4000-600 cm⁻¹. Typically, 16-32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the methylacetophenone isomer in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.
-
Instrumentation: An electron ionization (EI) mass spectrometer was used for analysis.
-
Ionization and Analysis: The sample was vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The detector recorded the relative abundance of each ion to generate the mass spectrum.
Mandatory Visualization
The logical workflow for the spectroscopic differentiation of methylacetophenone isomers is presented below.
Caption: Workflow for spectroscopic differentiation of methylacetophenone isomers.
References
Navigating Purity Analysis: A Comparative Guide to HPLC Methods for 2',6'-Difluoro-3'-methylacetophenone
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and key intermediates is a cornerstone of safe and effective drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2',6'-Difluoro-3'-methylacetophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry. This document outlines a robust HPLC method, compares it with alternative analytical techniques, and provides detailed experimental protocols to support informed method selection and implementation.
The Critical Role of Purity Analysis
This compound is a synthetic organic compound whose biological activity and safety profile are intrinsically linked to its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a validated, high-resolution analytical method is imperative for its quality control.
Recommended HPLC Method for Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most suitable and widely adopted method for the purity analysis of moderately polar and non-volatile compounds like this compound.[1][2][3] This technique offers excellent resolution, sensitivity, and reproducibility.
A typical HPLC system equipped with a UV detector is appropriate for this analysis. The aromatic nature and conjugated ketone structure of the target molecule allow for strong UV absorbance, making detection straightforward and sensitive.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Condition for Method Development |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm or Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV at 254 nm | UV at 245 nm |
| Injection Volume | 10 µL | 5 - 20 µL |
| Column Temperature | 30 °C | Ambient or up to 45°C to improve separation[1] |
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for purity analysis of this compound, other techniques can provide complementary information.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, quantitative, robust, and suitable for non-volatile compounds. | Requires reference standards for impurity identification. | Routine quality control, purity determination, and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity, excellent for identifying volatile impurities, and provides structural information.[2] | Not suitable for non-volatile compounds, potential for thermal degradation. | Identification of volatile and semi-volatile impurities.[4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field. | Highly accurate and precise, does not require a reference standard of the analyte for quantification. | Lower sensitivity than chromatographic methods, requires a highly pure internal standard. | Absolute quantification and structural elucidation of the main component and impurities. |
Experimental Workflow and Method Logic
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Selecting the Right Column: C18 vs. Fluorinated Phases
For routine analysis, a C18 column provides excellent retention and separation for acetophenone and its derivatives.[3] However, for complex samples or challenging separations involving positional isomers, a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase, can offer unique selectivity. Fluorinated phases can exhibit different interactions with halogenated aromatic compounds, potentially improving resolution.[5][6]
The following diagram illustrates the decision-making process for column selection.
Caption: Decision tree for HPLC column selection.
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
Navigating the Synthesis of 2',6'-Difluoro-3'-methylacetophenone: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the synthesis of novel compounds demands rigorous analytical characterization to ensure purity and identify potential byproducts. This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a reaction mixture for 2',6'-Difluoro-3'-methylacetophenone, a key intermediate in various research and development applications. We present a comparative analysis of a hypothetical optimized versus a non-optimized reaction, supported by detailed experimental protocols and data interpretation.
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution involves reacting 2,4-difluorotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[3][4] While effective, this method can lead to the formation of isomeric byproducts and may suffer from incomplete reaction, leaving unreacted starting materials.[3] GC-MS is a powerful and widely used technique for monitoring the progress of such reactions and characterizing the components of the crude product mixture.[3][5]
Comparative Analysis of Reaction Mixtures
To illustrate the utility of GC-MS in optimizing the synthesis of this compound, we present a comparative analysis of two hypothetical reaction mixtures: one from an optimized process and another from a non-optimized process. The data, summarized in the table below, highlights the differences in product purity and byproduct formation.
| Compound ID | Compound Name | Retention Time (min) | Optimized Reaction Peak Area (%) | Non-Optimized Reaction Peak Area (%) |
| 1 | 2,4-Difluorotoluene | 4.25 | 1.5 | 15.8 |
| 2 | Acetic Anhydride | 2.10 | 0.5 | 5.2 |
| 3 | This compound | 8.72 | 97.5 | 70.1 |
| 4 | Isomeric Byproduct 1 | 8.95 | 0.3 | 4.7 |
| 5 | Isomeric Byproduct 2 | 9.12 | 0.2 | 4.2 |
This data is illustrative and based on typical outcomes for Friedel-Crafts acylation reactions. Optimized conditions generally lead to higher conversion of starting materials and greater selectivity for the desired product.
Experimental Protocol for GC-MS Analysis
A detailed methodology is crucial for reproducible and reliable analytical results. The following protocol outlines the steps for the GC-MS analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture by adding it to a mixture of crushed ice and dilute hydrochloric acid.[3][4]
-
Extract the organic components with a suitable solvent, such as dichloromethane or ethyl acetate.[4]
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.[4][6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter the solution and dilute an aliquot to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 15°C/min to 250°C
-
Hold: 2 minutes at 250°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[7]
-
Mass Scan Range: m/z 40-300[7]
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the corresponding compound. The fragmentation pattern of the main product, this compound, is expected to show a molecular ion peak (M+) and characteristic fragments from the loss of a methyl group (M-15) and an acetyl group (M-43).[7][8][9]
-
Integrate the peak areas to determine the relative abundance of each component in the mixture.
Visualizing the Process
To further clarify the experimental and synthetic pathways, the following diagrams are provided.
Conclusion
The GC-MS analysis protocol detailed here provides a robust framework for the qualitative and quantitative assessment of this compound reaction mixtures. By comparing the chromatographic profiles of optimized and non-optimized reactions, researchers can effectively troubleshoot and refine their synthetic procedures to maximize the yield and purity of the desired product. This analytical approach is indispensable for ensuring the quality of key intermediates in the drug development pipeline.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 9. app.studyraid.com [app.studyraid.com]
A Comparative Guide to the Synthesis of Bioactive Derivatives from Fluorinated Acetophenones
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Derivatives
The following table summarizes the key features of two major classes of bioactive compounds synthesized from 2',3'-Difluoro-4'-methylacetophenone, providing a basis for comparison in a drug discovery context.
| Derivative Class | Synthetic Route | Key Reagents | Potential Biological Activity |
| Chalcones | Claisen-Schmidt Condensation | Aromatic aldehydes, Sodium hydroxide, Ethanol | Anti-inflammatory, Anticancer, Antimicrobial[1][3] |
| Pyrimidines | Cyclization of Chalcone Intermediate | Guanidine hydrochloride, Sodium hydroxide, Ethanol | Kinase inhibition, Anticancer[3] |
Experimental Protocols
Detailed methodologies for the synthesis of chalcone and pyrimidine derivatives from a fluorinated acetophenone precursor are provided below. These protocols are based on established chemical transformations.[4][5]
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This procedure describes the base-catalyzed condensation of 2',3'-Difluoro-4'-methylacetophenone with an aromatic aldehyde to yield a chalcone derivative.[3]
-
Reaction Setup: Dissolve 2',3'-Difluoro-4'-methylacetophenone (1.0 eq) and a selected aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Base Addition: Slowly add a solution of sodium hydroxide dropwise to the stirring solution at room temperature.[1]
-
Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, pour the mixture into crushed ice and acidify to a neutral pH with dilute hydrochloric acid.[3]
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with cold distilled water, and purify by recrystallization from a suitable solvent like ethanol.[3]
Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines the synthesis of a pyrimidine derivative from the previously synthesized chalcone.
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.
-
Base Addition: Add a solution of sodium hydroxide to the mixture.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture in a water bath for 4 hours, monitoring the reaction by TLC.[3]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and neutralize with dilute HCl.[3]
-
Purification: Filter the precipitate, wash with water, and dry. The crude pyrimidine can be purified by recrystallization.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and potential biological evaluation of derivatives from a fluorinated acetophenone starting material.
Potential Signaling Pathway Inhibition
Derivatives of fluorinated acetophenones, such as the synthesized chalcones, are of interest for their potential to modulate inflammatory pathways. One such pathway is the NF-κB signaling pathway, which is a key regulator of inflammation.[1]
References
Comparing biological activity of 2',6'-Difluoro-3'-methylacetophenone with similar compounds
An in-depth guide for researchers and drug development professionals on the biological potential of 2',3'-Difluoro-4'-methylacetophenone derivatives compared to other biologically active acetophenones.
Comparative Biological Activity of Acetophenone Derivatives
The derivatives of 2',3'-Difluoro-4'-methylacetophenone have been investigated for several biological activities, primarily focusing on anticancer and anti-inflammatory effects.[2][3] These activities are compared with other acetophenone derivatives known for their α-glucosidase inhibition and antioxidant properties.
| Compound Class | Target/Assay | Biological Activity | Key Findings |
| Chalcone Derivatives (from 2',3'-Difluoro-4'-methylacetophenone) | Anticancer (Cytotoxicity) | Inhibition of cancer cell proliferation.[2][3] | Potential to modulate inflammatory pathways and inhibit cancer cell proliferation.[3] |
| Anti-inflammatory | Inhibition of inflammatory mediators like COX and LOX.[2] | May exert effects through inhibition of the NF-κB signaling pathway.[3] | |
| Pyrimidine Derivatives (from 2',3'-Difluoro-4'-methylacetophenone) | Kinase Inhibition | Potent activity as kinase inhibitors.[1] | - |
| Pyrazole Derivatives (from 2',3'-Difluoro-4'-methylacetophenone) | Anticancer, Anti-inflammatory, Antimicrobial | Broad-spectrum activity.[2] | Target various signaling pathways including apoptosis and cell cycle regulation.[2] |
| Benzonate Derivatives of Acetophenone | α-Glucosidase Inhibition | Potent inhibition of α-glucosidase.[6][7] | Compound 7u was 32-fold more active than acarbose.[6][7] |
| Acetophenone Benzoylhydrazones | Antioxidant (DPPH & FRAP assays) | Radical scavenging and reducing abilities.[8] | Compound 5a showed superior reducing ability, while 5g was the most potent radical scavenger.[8] |
| Benzylideneacetophenones | Anti-inflammatory, Antioxidant, Antiulcer | Inhibition of lipid peroxidation and carrageenan-induced paw edema.[9] | Compounds 1m and 1l showed anti-inflammatory activity equivalent to indomethacin.[9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2',3'-Difluoro-4'-methylacetophenone derivatives are crucial for reproducible research.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation:
This protocol describes the base-catalyzed condensation of 2',3'-Difluoro-4'-methylacetophenone with a substituted aromatic aldehyde.[1]
-
Materials: 2',3'-Difluoro-4'-methylacetophenone, substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde), ethanol, potassium hydroxide (KOH), hydrochloric acid (HCl).[1][2]
-
Procedure:
-
Dissolve 2',3'-Difluoro-4'-methylacetophenone and the aldehyde in ethanol in a round-bottom flask.[1]
-
Cool the mixture in an ice bath and add an aqueous solution of KOH dropwise with stirring.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and neutralize with dilute HCl to precipitate the chalcone.[2]
-
Filter, wash with water, and dry the crude product.
-
Purify the chalcone by recrystallization from ethanol.[1]
-
Synthesis of Pyrimidine Derivatives from Chalcones:
-
Materials: Synthesized chalcone derivative, urea, ethanol, potassium hydroxide (KOH), hydrochloric acid (HCl).[1]
-
Procedure:
-
Dissolve the chalcone and urea in ethanol in a round-bottom flask.[1]
-
Slowly add aqueous KOH solution with constant stirring.[1]
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.[1]
-
After completion, cool the mixture and pour it into ice-cold water.[1]
-
Neutralize with dilute HCl to precipitate the pyrimidine derivative.[1]
-
Filter, wash with water, and dry the product.[1]
-
Purify by recrystallization.[1]
-
Cytotoxicity Screening (MTT Assay):
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).[1]
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[1]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[1]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability and determine the IC50 values.[1]
-
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[1]
-
Procedure:
-
Set up the kinase reaction with the kinase, substrate, ATP, and the test compound in a multi-well plate.[1]
-
Incubate to allow the kinase reaction to proceed.[1]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes.[1]
-
Measure the luminescence using a plate reader.[1]
-
Plot the signal against the inhibitor concentration to determine the IC50 value.[1]
-
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental processes is facilitated by visual diagrams.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Novel Therapeutics: A Comparative Analysis of Bioactive Heterocycles Synthesized from 2',6'-Difluoro-3'-methylacetophenone
A comprehensive evaluation of novel compounds derived from 2',6'-Difluoro-3'-methylacetophenone is currently limited by the scarcity of publicly available research. However, extensive studies on the closely related isomer, 2',3'-Difluoro-4'-methylacetophenone, provide a valuable framework for predicting the synthesis, characterization, and potential biological activities of its derivatives. This guide, therefore, draws parallels from the well-documented chemistry of this related fluorinated acetophenone to present a comparative analysis of prospective novel compounds.
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Starting materials like difluoro-methylacetophenone isomers are versatile scaffolds for the synthesis of a diverse array of heterocyclic compounds, including chalcones, pyrazoles, and pyrimidines, which are known to exhibit a wide range of pharmacological activities.[2][3]
This guide provides a comparative overview of the synthesis and potential biological activities of chalcone, pyrazole, and pyrimidine derivatives, using data from analogous compounds derived from 2',3'-Difluoro-4'-methylacetophenone as a predictive reference.
Comparative Synthesis and Characterization
The primary route to synthesizing novel bioactive compounds from fluorinated acetophenones is the Claisen-Schmidt condensation to form chalcones, which then serve as versatile intermediates for a variety of heterocyclic systems.[1][4]
Table 1: Comparison of Synthesized Compounds and Their Precursors
| Compound Class | Starting Materials | Key Reaction Type | Expected Yield (%) |
| Chalcone Derivative | This compound, Substituted Benzaldehyde | Claisen-Schmidt Condensation | 75-90[5] |
| Pyrazole Derivative | Chalcone Derivative, Hydrazine Hydrate | Cyclization | 70-85[3] |
| Pyrimidine Derivative | Chalcone Derivative, Urea/Thiourea/Guanidine | Cyclocondensation | 65-80[6] |
Yields are estimated based on typical reactions with analogous compounds.
The characterization of these novel compounds would rely on standard spectroscopic techniques. The presence of the difluoro-methylphenyl moiety would be expected to produce characteristic signals in NMR and Mass Spectrometry.
Table 2: Expected Spectroscopic Data for a Chalcone Derivative
| Technique | Expected Observations |
| ¹H NMR | Signals for α,β-unsaturated protons (doublets, ~7.5-8.0 ppm), aromatic protons (multiplets in the aromatic region), and the methyl protons (singlet, ~2.4 ppm). |
| ¹³C NMR | Resonance for the carbonyl carbon (~190 ppm), carbons of the aromatic rings (with C-F couplings), and the methyl carbon. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
| IR (cm⁻¹) | Strong absorption for the carbonyl (C=O) stretch (~1650-1680), C=C stretch (~1600), and C-F stretches. |
Predicted data based on analogous chalcone structures.[7]
Comparative Biological Activities
Chalcones and their heterocyclic derivatives are well-documented for their potential as antimicrobial and anticancer agents.[8][9][10] The introduction of fluorine atoms can further enhance these activities.
Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Class | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Fluoro-Chalcone A | 15.6[10] | >250[10] | 31.2[10] |
| Fluoro-Chalcone B | 7.81[10] | >250[10] | 15.6[10] |
| Ampicillin (Standard) | 15.6[10] | 31.2[10] | N/A |
| Fluconazole (Standard) | N/A | N/A | 7.81[10] |
Data for representative fluoro-chalcone derivatives against various microbes.
Table 4: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Chalcone Derivative 1 | <20 µg/mL[8] | <20 µg/mL[8] |
| Chalcone Derivative 2 | <20 µg/mL[8] | >20 µg/mL[8] |
| Tamoxifen (Standard) | 0.04 µg/mL[8] | N/A |
Data for representative chalcone derivatives against human cancer cell lines.[8]
Experimental Protocols
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[11][12]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol with stirring.[7]
-
Slowly add the aqueous NaOH solution dropwise to the stirring mixture at room temperature.[7]
-
Continue stirring the reaction mixture for 4-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.[7]
-
Acidify the mixture with 10% HCl to precipitate the crude chalcone.[7]
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[2]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]
Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the cyclization of a chalcone with hydrazine to form a pyrazole.[3]
Materials:
-
Chalcone derivative
-
Ethanol or Acetic Acid
-
Hydrazine hydrate
Procedure:
-
Dissolve the chalcone derivative in ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.[3]
-
Add hydrazine hydrate (typically 1.2 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the pyrazole derivative.[3]
-
Collect the product by filtration, wash with cold water, and purify by recrystallization or column chromatography.[3]
Visualizing Synthesis and Mechanisms
Experimental Workflow for Chalcone Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a chalcone derivative.
Signaling Pathway Inhibition by Chalcones
Chalcones are known to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. The diagram below depicts a potential mechanism involving the inhibition of the NF-κB pathway.[1]
Logical Relationship for Heterocycle Synthesis
The synthesis of pyrazoles and pyrimidines from a common chalcone intermediate highlights the versatility of this synthetic platform.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rltsc.edu.in [rltsc.edu.in]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2',6'-Difluoro-3'-methylacetophenone: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential, step-by-step procedures for the proper disposal of 2',6'-Difluoro-3'-methylacetophenone, a halogenated organic compound. Adherence to these protocols is critical for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.
Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[1] Place the contaminated material into a clearly labeled, sealed container for hazardous waste disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[1]
Logistical Disposal Plan
The proper disposal of this compound requires a systematic approach to waste segregation and collection. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[2][3]
Step 1: Waste Identification and Classification
This compound is a halogenated organic compound.[4] This classification is critical for proper waste segregation.
Step 2: Waste Segregation
To prevent dangerous reactions and to facilitate proper disposal by your institution's waste management provider, it is imperative to segregate waste streams.
-
Halogenated vs. Non-Halogenated Waste: Keep this compound waste separate from non-halogenated organic solvents.[5][6][7] Halogenated waste is typically incinerated at high temperatures, a process that is more costly and specialized than the disposal of non-halogenated waste.[7]
-
Liquid vs. Solid Waste: Collect liquid waste containing this compound in a designated, leak-proof container. Solid waste, such as contaminated gloves, absorbent materials, and empty vials, should be collected in a separate, clearly labeled container.[5]
Step 3: Waste Collection and Labeling
-
Container Selection: Use a designated and compatible hazardous waste container, preferably plastic, for collecting liquid waste.[8] Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled.[5][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date when the waste was first added to the container
-
Any other components in the waste mixture
-
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8] This area should be at or near the point of waste generation and away from ignition sources, as the compound may be combustible.[8]
Step 5: Disposal Request
Once the waste container is full (no more than ¾ full to allow for expansion) or has been in storage for a designated period (as per your institution's policy), submit a hazardous waste pickup request to your institution's EHS department.[6]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information for a closely related and structurally similar compound, which should be considered for safe handling and disposal.
| Property | Data for Structurally Similar Compound (2',6'-Difluoroacetophenone) | Reference(s) |
| CAS Number | 13670-99-0 | [9] |
| Molecular Formula | C₈H₆F₂O | [9] |
| Molecular Weight | 156.13 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [9] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [9] |
| Density | 1.197 g/mL at 25 °C | [9] |
| Boiling Point | 76-79 °C at 15 mmHg | [9] |
| GHS Hazard Statements | H227, H315, H319, H335 | [9] |
Experimental Protocols
There are no experimental protocols for the disposal of this compound, as it is to be disposed of as hazardous waste. However, for the synthesis of a similar compound, 2',3'-Difluoro-4'-methylacetophenone, a common method is Friedel-Crafts acylation.[10] This involves reacting 1,2-difluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[10] The reaction is typically performed in an inert solvent, and the product is purified through techniques such as distillation, recrystallization, or column chromatography.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. bucknell.edu [bucknell.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Safe Handling of 2',6'-Difluoro-3'-methylacetophenone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2',6'-Difluoro-3'-methylacetophenone (CAS No. 261763-31-9). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on data from structurally similar fluorinated and methylated acetophenones. It is imperative to treat this compound with a high degree of caution and to handle it in accordance with the rigorous safety protocols outlined below.
Core Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Users should note the absence of key physical hazard data, such as boiling point and flash point, and handle the substance accordingly as potentially combustible.
| Property | Value | Reference(s) |
| CAS Number | 261763-31-9 | [1][2] |
| Molecular Formula | C₉H₈F₂O | [1][2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | Data Not Available | |
| Boiling Point | Data Not Available | |
| Flash Point | Data Not Available | |
| Density | Data Not Available |
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is anticipated to be hazardous. The primary concerns include irritation to the skin and eyes, and potential respiratory tract irritation.[3][4]
Signal Word: Warning
Anticipated Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.
-
Material Preparation: Ensure all necessary personal protective equipment is inspected and readily available. All containers should be clearly and accurately labeled.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against chemical exposure.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat or impervious protective clothing. | Use proper glove removal technique to avoid skin contact. |
| Respiratory | In case of inadequate ventilation or potential for aerosolization, use a NIOSH-approved respirator with appropriate cartridges. | Must conform to OSHA 29 CFR 1910.134. |
Handling Procedures
-
Dispensing: When transferring the chemical, do so carefully within the fume hood to minimize the release of vapors.
-
General Handling: Avoid direct contact with skin and eyes.[4] Prevent the generation and inhalation of vapors or mists.[4] Use non-sparking tools to prevent ignition sources.[4]
-
Hygiene: Wash hands thoroughly after handling the compound.[4] Do not eat, drink, or smoke in the work area.[5]
Emergency and Disposal Plans
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Spill and Leak Procedures
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste disposal.
-
Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify your institution's environmental health and safety department.
Disposal Plan
-
Waste Chemical: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations.[6] Do not allow the chemical to enter drains or waterways.
-
Containers: Handle uncleaned containers as you would the product itself. Do not reuse containers.[6]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
